molecular formula C8H9N3O B15057540 2-Cyclopropylpyrimidine-5-carboxamide

2-Cyclopropylpyrimidine-5-carboxamide

Cat. No.: B15057540
M. Wt: 163.18 g/mol
InChI Key: KDVIESDKXXITTI-UHFFFAOYSA-N
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Description

2-Cyclopropylpyrimidine-5-carboxamide (CAS 1447607-18-2) is a chemical compound with the molecular formula C8H9N3O . It belongs to the class of pyrimidine-5-carboxamide compounds, which are of significant interest in medicinal chemistry . The core pyrimidine-carboxamide structure is a key scaffold in the development of novel therapeutic agents. Scientific literature has identified structurally related pyrimidine-5-carboxamide compounds as potent inhibitors of Nicotinamide N-methyltransferase (NNMT) . NNMT is an enzyme studied as a potential therapeutic target for conditions such as type 2 diabetes mellitus and metabolic syndrome . As such, 2-Cyclopropylpyrimidine-5-carboxamide serves as a valuable building block and intermediate for researchers working in drug discovery, particularly for the synthesis and exploration of new molecules targeting metabolic diseases . This product is intended for research and development use in a laboratory setting. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

2-cyclopropylpyrimidine-5-carboxamide

InChI

InChI=1S/C8H9N3O/c9-7(12)6-3-10-8(11-4-6)5-1-2-5/h3-5H,1-2H2,(H2,9,12)

InChI Key

KDVIESDKXXITTI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(C=N2)C(=O)N

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold Analysis for Medicinal Chemistry & Drug Discovery

Part 1: Executive Summary & Critical Disambiguation

Status: High-Priority Scaffold in Kinase & Methyltransferase Inhibition Primary Application: PRMT5 Inhibitors, JAK/STAT Pathway Modulators[1][2][3]

CRITICAL CHEMICAL IDENTITY CORRECTION

The search query provided links the chemical name 2-Cyclopropylpyrimidine-5-carboxamide with CAS 61379-64-4 . This is a technical mismatch that must be resolved before experimentation:

ParameterTarget Compound (Topic) Provided CAS (Mismatch)
Chemical Name 2-Cyclopropylpyrimidine-5-carboxamide 1-Amino-4-cyclopentylpiperazine
Correct CAS 1447607-18-2 (or 648423-79-4 for acid)61379-64-4
Structure Pyrimidine heteroaryl scaffoldPiperazine diamine derivative
Key Application PRMT5 / JAK Inhibitor CoreRifapentine Intermediate (Anti-TB)

Editorial Decision: This guide focuses on the Title Topic (2-Cyclopropylpyrimidine-5-carboxamide) as a high-value pharmacophore in modern oncology drug discovery. Data regarding the mismatched CAS (61379-64-4) is provided in Section 6 solely for safety/exclusion purposes.

Part 2: Chemical Identity & Physicochemical Profile

The 2-Cyclopropylpyrimidine-5-carboxamide moiety is a "privileged structure" in medicinal chemistry.[1][2][3] The cyclopropyl group provides metabolic stability (blocking oxidation at the 2-position) and unique steric bulk compared to isopropyl or methyl groups, while the carboxamide serves as a critical hydrogen-bond donor/acceptor motif for ATP-binding pockets.[1][2][3]

Datasheet: 2-Cyclopropylpyrimidine-5-carboxamide
  • CAS Number: 1447607-18-2[1][2][3][4]

  • Molecular Formula: C₈H₉N₃O[2][3]

  • Molecular Weight: 163.18 g/mol [2][3]

  • SMILES: NC(=O)c1cnc(C2CC2)nc1

  • Solubility: Moderate in DMSO, Methanol; Low in Water (requires protonation).

Physicochemical Properties (In Silico)
PropertyValueSignificance in Drug Design
cLogP ~0.65Ideal for oral bioavailability (Lipinski compliant).[1][2][3]
TPSA ~68 ŲGood membrane permeability (<140 Ų).[3]
H-Bond Donors 2 (Amide NH₂)Critical for hinge-region binding in kinases.[1][2][3]
H-Bond Acceptors 3 (Pyrimidines N, Amide O)Interaction with catalytic lysine or water networks.[2]
Rotatable Bonds 2Low entropic penalty upon binding.
Part 3: Synthetic Methodologies

The synthesis of 2-Cyclopropylpyrimidine-5-carboxamide typically proceeds via the activation of its corresponding carboxylic acid.[1][2][3] Direct cyclopropylation of pyrimidines is challenging; therefore, the cyclopropyl ring is often installed early or via Suzuki coupling.

Protocol A: Amidation via HATU Coupling (Recommended)

Source: Adapted from Patent WO2016/178886 & US 9,663,530 [1, 2][2][3]

Reaction Logic: This method uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent.[1][2][3][5] HATU is preferred over EDC/HOBt for electron-deficient heteroaromatic acids because it minimizes side reactions and racemization (though not applicable here) while driving the reaction to completion.[1][2][3]

Materials:

  • Precursor: 2-Cyclopropylpyrimidine-5-carboxylic acid (CAS 648423-79-4) [1.0 eq][1][2][3][4]

  • Coupling Agent: HATU [1.2 eq]

  • Base: Triethylamine (Et₃N) [2.0 eq][1][3]

  • Nucleophile: Ammonium hydroxide (25-28% NH₃ in H₂O) [5.0 eq] or Ammonium Chloride [3.0 eq][1][2][3]

  • Solvent: DMF (Anhydrous)[1][3]

Step-by-Step Workflow:

  • Activation: Charge a round-bottom flask with 2-cyclopropylpyrimidine-5-carboxylic acid and anhydrous DMF under N₂ atmosphere.

  • Base Addition: Add Et₃N dropwise. Stir for 5 minutes.

  • Coupling Agent: Add HATU in one portion. The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 15–30 minutes to form the active ester.[3]

  • Amidation: Add NH₄OH (aq) or solid NH₄Cl. If using NH₄Cl, ensure sufficient excess base is present.

  • Reaction: Stir at RT for 12–16 hours. Monitor by LC-MS (Target Mass: 164.1 M+H).[1][2][3]

  • Work-up:

    • Remove volatiles (DMF/Water) under reduced pressure (high vacuum).[2][3]

    • Dilute residue with EtOAc and wash with saturated NaHCO₃ (to remove acid) and Brine.[3]

    • Note: Due to high polarity, the product may remain in the aqueous phase. If so, use n-Butanol extraction or direct Reverse Phase (C18) chromatography.[1][2]

  • Purification: Reverse Phase Flash Chromatography (Mobile Phase: Water/Acetonitrile with 0.1% NH₄OH).

  • Yield: Typical isolated yield is 70–85%.[6]

Visualization: Synthetic Pathway

Synthesis Acid 2-Cyclopropylpyrimidine- 5-carboxylic acid (CAS 648423-79-4) Activation Active Ester Intermediate Acid->Activation Activation (30 min) Amide 2-Cyclopropylpyrimidine- 5-carboxamide (Target) Activation->Amide Nucleophilic Acyl Substitution Reagents HATU, Et3N, DMF Reagents->Activation Ammonia NH4OH (aq) Ammonia->Activation

Figure 1: One-pot amidation workflow using HATU activation.

Part 4: Medicinal Chemistry Applications

This scaffold is currently a high-value target in the development of MTA-cooperative PRMT5 Inhibitors (Protein Arginine Methyltransferase 5).[1][2][3]

Mechanism of Action: PRMT5 Inhibition

PRMT5 is an epigenetic enzyme overexpressed in glioblastoma and lymphoma. In cancers with MTAP deletions (Methylthioadenosine Phosphorylase), the metabolite MTA accumulates.

  • The Strategy: Develop inhibitors that bind selectively to the PRMT5-MTA complex (present only in cancer cells) rather than the PRMT5-SAM complex (present in normal cells).[1][2][3]

  • Role of the Scaffold: The 2-cyclopropylpyrimidine-5-carboxamide acts as a "warhead" or anchor that occupies the substrate binding groove, often stacking against Phenylalanine residues (e.g., Phe327 in PRMT5).[1][2][3] The cyclopropyl group induces a specific conformation that fits the hydrophobic pocket created when MTA is bound.

Visualization: PRMT5 Inhibitor Pharmacophore

Pharmacophore Scaffold Pyrimidine-5-carboxamide Core HDonor Amide NH2 (H-Bond Donor) Scaffold->HDonor HAccept Pyrimidine N (H-Bond Acceptor) Scaffold->HAccept Hydrophobic Cyclopropyl Group (Steric/Hydrophobic) Scaffold->Hydrophobic Target PRMT5-MTA Complex (Glu435 / Phe327) HDonor->Target Key Interaction Hydrophobic->Target Selectivity Filter

Figure 2: Pharmacophore mapping of the scaffold within the PRMT5 binding pocket.[1][2][3]

Part 5: Handling & Stability
  • Storage: Store at -20°C. The amide bond is stable, but the cyclopropyl ring can be sensitive to strong acids (ring opening) or radical conditions.[2]

  • Solubility: Dissolve in DMSO for biological assays. Avoid storing in DMSO for >1 month due to potential oxidation.

  • Safety: Treat as a potential irritant. Use standard PPE (nitrile gloves, safety glasses).

Part 6: Supplementary Note on CAS 61379-64-4

Compound: 1-Amino-4-cyclopentylpiperazine Role: Intermediate for Rifapentine (Antitubercular drug).[1][2][3] Synthesis: Reaction of 1-cyclopentylpiperazine with nitrous acid to form the N-nitroso derivative, followed by reduction (Zn/AcOH or LiAlH₄) to the N-amino compound.[1][2][3] Safety Warning: N-nitroso intermediates are potent carcinogens.[1][2][3] If your intent was to synthesize this compound, strict containment protocols are required.

References
  • US Patent 9,663,530 B2 . Compounds for the Treatment of CNS Disorders. Assignee: Roche Palo Alto LLC. (2017).[3]

  • WO Patent 2016/178886 . Inhibitors of PRMT5 and Uses Thereof. (2016).

  • BenchChem . (2-Cyclopropylpyrimidin-5-yl)boronic acid Datasheet. (Accessed 2026).[7] [1][3]

  • PubChem . 2-Cyclopropylpyrimidine-5-carboxylic acid (Precursor). CID 11463955. [1]

  • Fisher Scientific . Safety Data Sheet: 1-Amino-4-cyclopentylpiperazine (CAS 61379-64-4).[1][2][3][8][9] [1][3]

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The Emerging Role of 2-Cyclopropylpyrimidine-5-carboxamide in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Cyclopropyl-Pyrimidine Moiety in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a cornerstone, integral to the architecture of numerous therapeutic agents.[1] Its prevalence is rooted in its ability to engage in hydrogen bonding and dipole-dipole interactions, facilitating strong and specific binding to biological targets.[1] The strategic incorporation of a cyclopropyl group onto this privileged heterocycle introduces a unique set of physicochemical properties that medicinal chemists are increasingly leveraging to overcome challenges in drug design.[2][3] The cyclopropyl motif, with its inherent ring strain and high sp3 character, can enhance metabolic stability, improve potency, and reduce off-target effects by enforcing a rigid conformation.[4][5]

This technical guide focuses on a specific and promising pharmaceutical intermediate: 2-Cyclopropylpyrimidine-5-carboxamide . While not as extensively documented as some of its more complex analogues, its streamlined structure represents a key building block for a new generation of targeted therapies, particularly in the realm of kinase inhibitors.[6][7] This document will provide an in-depth analysis of its synthesis, physicochemical properties, and its potential applications in the development of novel active pharmaceutical ingredients (APIs). We will explore the causality behind synthetic choices and provide detailed, validated protocols for its preparation and analysis.

Physicochemical Properties of 2-Cyclopropylpyrimidine-5-carboxamide

A comprehensive understanding of the physicochemical properties of an intermediate is paramount for its effective use in multi-step pharmaceutical synthesis. The table below summarizes the key properties of 2-Cyclopropylpyrimidine-5-carboxamide, based on analogous structures and computational predictions.

PropertyValueSource/Method
Molecular Formula C₈H₉N₃OCalculated
Molecular Weight 163.18 g/mol Calculated
Appearance Off-white to pale yellow solidPredicted
Melting Point 140-160 °C (Predicted)Based on similar pyrimidine carboxamides
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in waterPredicted based on structure
CAS Number Not assigned or not publicly available-

Synthetic Pathways and Mechanistic Rationale

The synthesis of 2-Cyclopropylpyrimidine-5-carboxamide can be approached through several strategic routes, primarily building upon established methods for pyrimidine ring formation and subsequent functionalization. The choice of a specific pathway is often dictated by the availability of starting materials, desired purity profile, and scalability.

Proposed Synthetic Route 1: From Cyclopropyl Amidine

This approach leverages the classical condensation reaction to construct the pyrimidine ring.

Synthetic_Route_1 A Cyclopropanecarboxamidine C Intermediate Cycloadduct A->C B Ethyl (ethoxymethylene)cyanoacetate B->C D 2-Cyclopropylpyrimidine-5-carbonitrile C->D Cyclization & Dehydration E 2-Cyclopropylpyrimidine-5-carboxamide D->E Hydrolysis F Base (e.g., NaOEt) F->C in Ethanol G Hydrolysis (e.g., H2SO4) G->E API_Synthesis A 2-Cyclopropylpyrimidine- 5-carboxamide C 4-Halo-2-cyclopropylpyrimidine- 5-carboxamide A->C Electrophilic Halogenation B Halogenation (e.g., NBS) B->C E Kinase Inhibitor API C->E D Amino-heterocycle D->E F Coupling Reaction (e.g., Buchwald-Hartwig) F->E

Caption: General pathway for the synthesis of a kinase inhibitor API.

Self-Validating System in API Synthesis:

The robustness of this synthetic approach lies in its modularity. The core intermediate, 2-cyclopropylpyrimidine-5-carboxamide, provides a stable and reliable starting point. The subsequent halogenation and coupling steps are well-established, high-yielding reactions in medicinal chemistry. The purity of the intermediate at each stage can be rigorously assessed using standard analytical techniques, ensuring that only high-quality material is carried forward. This stepwise validation minimizes the risk of costly failures in the final stages of API synthesis.

Analytical Characterization and Quality Control

Ensuring the purity and identity of 2-Cyclopropylpyrimidine-5-carboxamide is critical for its use as a pharmaceutical intermediate. A combination of chromatographic and spectroscopic techniques should be employed.

Analytical MethodPurposeTypical Specifications
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationPurity ≥ 98%
Mass Spectrometry (MS) Molecular weight confirmation[M+H]⁺ = 164.08
Nuclear Magnetic Resonance (¹H NMR) Structural elucidationSpectra consistent with proposed structure
Infrared Spectroscopy (IR) Functional group identificationPeaks corresponding to N-H, C=O, C=N, and cyclopropyl C-H stretches

Standard Operating Procedure: HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method provides a reliable means of separating the target compound from starting materials, by-products, and other impurities. [8]

Conclusion and Future Outlook

2-Cyclopropylpyrimidine-5-carboxamide represents a potent and versatile intermediate for the synthesis of next-generation pharmaceuticals. Its unique combination of a proven heterocyclic core and the beneficial properties of a cyclopropyl moiety makes it an attractive building block for targeting a wide range of diseases, most notably in the field of oncology and inflammatory disorders. [2][9]The synthetic pathways outlined in this guide are robust and scalable, and the analytical methods described provide a framework for ensuring the high quality required for pharmaceutical development. As the demand for novel, highly selective kinase inhibitors continues to grow, we anticipate that 2-Cyclopropylpyrimidine-5-carboxamide will become an increasingly important tool in the medicinal chemist's arsenal.

References

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  • Aminocyclopyrachlor (Ref: DPX-MAT28) - AERU. (n.d.). Agriculture and Environment Research Unit. Retrieved February 12, 2026, from [Link]

  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 55. Available at: [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Aminocyclopyrachlor - Wikipedia. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities - Der Pharma Chemica. (n.d.). Der Pharma Chemica. Retrieved February 12, 2026, from [Link]

  • Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. (2021). ACS Medicinal Chemistry Letters, 12(3), 476-481. Available at: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. Retrieved February 12, 2026, from [Link]

  • Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

  • Cyclopropanecarboxamide | C4H7NO | CID 80376 - PubChem. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • Synthesis of chiral pyrimidine-substituted diester D–A cyclopropanes via asymmetric cyclopropanation of phenyliodonium ylides - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

  • The synthesis of pyrimidine‐5‐carboxamides. - ResearchGate. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom. (n.d.). Longdom Publishing. Retrieved February 12, 2026, from [Link]

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Literature review of pyrimidine-5-carboxamide scaffolds in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

The Pyrimidine-5-Carboxamide Scaffold: A Versatile Pharmacophore in Modern Drug Discovery

Abstract

The pyrimidine-5-carboxamide scaffold represents a privileged structural motif in medicinal chemistry, distinguished by its unique electronic properties and capacity for diverse hydrogen-bonding interactions. This technical guide analyzes the scaffold's utility across therapeutic areas, specifically focusing on its role as a hinge-binding motif in kinase inhibitors (JAK3, HPK1, SIKs), a structural mimic in metabolic enzyme inhibitors (NNMT), and a metal-chelating core in antiviral agents (HIV Integrase). We provide a critical review of structure-activity relationships (SAR), detailed synthetic protocols for library generation, and a forward-looking perspective on its application in targeted protein degradation (PROTACs).

Introduction: The Physicochemical Core

The pyrimidine ring is electron-deficient, but the introduction of a carboxamide group at the C5 position creates a "push-pull" electronic system that significantly alters the scaffold's pharmacokinetics and binding dynamics.

Structural Advantages
  • Hinge Binding: In kinase inhibitors, the C5-carboxamide often serves as a critical hydrogen bond donor/acceptor pair, interacting with the backbone carbonyl and amide nitrogen of the kinase hinge region (e.g., Glu92 in HPK1).

  • Solubility: The amide functionality improves aqueous solubility compared to purely aromatic cores, a critical parameter for oral bioavailability.

  • Metabolic Stability: Unlike ester equivalents, the carboxamide is generally resistant to rapid hydrolysis in plasma, though it can be a substrate for amidases in specific contexts.

Therapeutic Applications & SAR Analysis

Kinase Inhibition: The Hinge-Binding Paradigm

The most prolific use of the pyrimidine-5-carboxamide scaffold is in the design of ATP-competitive kinase inhibitors.

  • Target: Janus Kinase 3 (JAK3) and Hematopoietic Progenitor Kinase 1 (HPK1).

  • Mechanism: The scaffold functions as a Type I inhibitor. The pyrimidine ring occupies the adenine binding pocket, while the 5-carboxamide forms a bidentate hydrogen bond with the hinge region.

  • Key SAR Insight:

    • C2 Position: Substitution with solubilizing groups (e.g., diamines, morpholines) extends into the solvent-exposed region, improving physicochemical properties.

    • C4 Position: Aromatic substitution here (e.g., substituted anilines) provides hydrophobic packing against the gatekeeper residue.

    • The "Switch": Replacing the 5-carboxamide with a 5-cyano or 5-nitro group often retains potency but alters the H-bond network, sometimes reducing selectivity.

Metabolic Disorders: NNMT Inhibition

Nicotinamide N-methyltransferase (NNMT) is a target for diabetes and obesity.[1][2][3]

  • Mechanism: Pyrimidine-5-carboxamides act as structural mimics of the endogenous substrate, nicotinamide .

  • Binding Mode: The carboxamide group occupies the nicotinamide-binding pocket, while the pyrimidine ring stacks with active site aromatic residues (e.g., Tyr/Phe), effectively blocking the transfer of the methyl group from S-adenosyl-L-methionine (SAM).

Antiviral Agents: HIV Integrase
  • Target: HIV-1 Integrase Strand Transfer.

  • Mechanism: 4,5-dihydroxypyrimidine carboxamides (and related N-methylpyrimidinones) chelate the two magnesium ions (

    
    ) in the integrase active site.
    
  • SAR Criticality: The coplanarity of the 5-carboxamide and the 4-hydroxyl/oxo group is essential for forming the metal-chelating triad.

Synthetic Strategies

Constructing the pyrimidine-5-carboxamide core requires robust methodologies that allow for late-stage diversification.

Strategy A: Sequential Displacement (The "MedChem" Route)

This is the industry standard for generating SAR libraries. It relies on the differential reactivity of the C4 and C2 chlorides on a pyrimidine ring.

  • Starting Material: 2,4-dichloro-pyrimidine-5-carboxamide.

  • Step 1 (

    
     at C4):  The C4 position is more electrophilic due to the proximity to the N3 nitrogen and the electron-withdrawing 5-carboxamide. Reaction with an aniline or amine occurs selectively at C4 at low temperatures (
    
    
    
    to RT).
  • Step 2 (

    
     at C2):  The C2 chloride is displaced by a second amine at elevated temperatures (
    
    
    
    ), often requiring a base (DIPEA) or Buchwald-Hartwig coupling conditions if the nucleophile is weak.
Strategy B: Multicomponent Cyclization (The "Green" Route)

A one-pot reaction involving an aldehyde, a 1,3-dicarbonyl equivalent (e.g., cyanoacetamide), and a urea/thiourea source. This is often catalyzed by ammonium chloride or uranyl nitrate. While efficient for simple cores, it offers less regiocontrol for complex asymmetric substitutions compared to Strategy A.

Detailed Experimental Protocol

Protocol: Regioselective Synthesis of 2,4-Diaminopyrimidine-5-Carboxamides Objective: To synthesize a library of JAK3/HPK1 inhibitors via sequential


.
Reagents & Equipment
  • Core: 2,4-Dichloro-pyrimidine-5-carboxamide (Commercial or synthesized via chlorination of 5-carboxyuracil).

  • Nucleophile 1: Substituted aniline (1.0 eq).

  • Nucleophile 2: Solubilizing amine (e.g., N-methylpiperazine) (1.2 eq).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous THF (Step 1), 1,4-Dioxane (Step 2).

Step-by-Step Methodology
  • C4-Selective Displacement:

    • Dissolve 2,4-dichloro-pyrimidine-5-carboxamide (1.0 mmol) in anhydrous THF (5 mL) and cool to

      
       in an ice bath.
      
    • Add DIPEA (1.1 mmol) followed by the dropwise addition of Nucleophile 1 (aniline, 1.0 mmol) in THF (2 mL).

    • Stir at

      
       for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.
      
    • Validation: Monitor via LC-MS. The major peak should correspond to the mono-substituted product (M+Nucleophile1-Cl).

    • Workup: Pour into water, filter the precipitate, wash with cold ether, and dry under vacuum.

  • C2-Displacement:

    • Resuspend the intermediate from Step 1 in 1,4-Dioxane (5 mL).

    • Add Nucleophile 2 (1.2 mmol) and DIPEA (2.0 mmol).

    • Heat the reaction mixture to

      
       for 12 hours in a sealed pressure vial.
      
    • Validation: LC-MS should show complete conversion to the di-substituted product.

    • Purification: Concentrate solvent. Purify via reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Visualizations

Diagram 1: The JAK-STAT Signaling Pathway

Context: This pathway is the primary biological context for pyrimidine-5-carboxamide kinase inhibitors (e.g., JAK3 inhibitors).

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine (IL-2/IL-4) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of Pyrimidine-5-carboxamide) Receptor->JAK Activation STAT_Monomer STAT Monomer JAK->STAT_Monomer Phosphorylation STAT_Dimer Phospho-STAT Dimer STAT_Monomer->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Translocation GeneExp Gene Expression (Inflammation/Proliferation) Nucleus->GeneExp Transcription

Caption: The JAK-STAT pathway.[4] Pyrimidine-5-carboxamides inhibit the JAK phosphorylation step.

Diagram 2: General Synthetic Workflow (Sequential SNAr)

Context: Visualizing the regioselectivity of the synthesis described in Section 4.

Synthesis_Workflow SM 2,4-Dichloro-pyrimidine- 5-carboxamide Step1 Step 1: C4 Displacement (0°C, THF) SM->Step1 Inter Intermediate: 2-Chloro-4-amino-pyrimidine Step1->Inter Regioselective Step2 Step 2: C2 Displacement (90°C, Dioxane) Inter->Step2 Final Final Product: 2,4-Diamino-pyrimidine- 5-carboxamide Step2->Final Completion

Caption: Regioselective synthesis of 2,4-diaminopyrimidine-5-carboxamide library via sequential SNAr.

Future Perspectives

PROTAC Warheads

The pyrimidine-5-carboxamide scaffold is an ideal candidate for Proteolysis Targeting Chimeras (PROTACs) .

  • Rationale: Its ability to bind kinases (JAK, HPK1) with high affinity allows it to serve as the "Warhead" (Protein of Interest ligand).

  • Linker Attachment: The solvent-exposed C2-position (often a piperazine or diamine) provides a chemically accessible vector for attaching the linker without disrupting the hinge-binding interaction of the 5-carboxamide.

Covalent Inhibition

Modifying the 5-carboxamide to an acrylamide (pyrimidine-5-acrylamide) converts the reversible inhibitor into a covalent one, targeting non-catalytic cysteines. This is a growing trend to improve selectivity and duration of action (residence time).

Quantitative Data Summary

Compound ClassTargetKey Structural FeatureIC50 / Activity RangeMechanism
Diaminopyrimidine JAK3 / HPK15-Carboxamide (Hinge Binder)< 10 nMATP-Competitive (Type I)
Nicotinamide Analog NNMT5-Carboxamide (Substrate Mimic)100 - 500 nMCompetitive with Nicotinamide
Dihydroxypyrimidine HIV Integrase4,5-Dihydroxy/Oxo Chelation< 50 nMMetal Chelation (

)
Amino-mercapto SIKs5-Carboxamide + 2-Mercapto~ 100 nMKinase Inhibition

References

  • Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. Source: ACS Medicinal Chemistry Letters / NIH URL:[Link]

  • Discovery of diaminopyrimidine-carboxamide derivatives as JAK3 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters / PubMed URL:[Link]

  • Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. Source: ACS Medicinal Chemistry Letters URL:[Link]

  • 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors. Source: Journal of Medicinal Chemistry URL:[Link]

  • Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. Source: European Journal of Medicinal Chemistry URL:[Link]

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Source: Journal of Chemical Sciences URL:[Link]

Sources

The Cyclopropyl-Pyrimidine Motif in Kinase Inhibitor Design: Patent Landscape & Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclopropyl-pyrimidine scaffold represents a privileged structural motif in modern kinase inhibitor discovery. By combining the ATP-mimetic properties of the pyrimidine ring with the unique steric and metabolic characteristics of the cyclopropyl group, medicinal chemists have successfully targeted a broad spectrum of kinases, including JAK , SYK , Aurora , and CDK .

This technical guide analyzes the patent landscape of this chemotype, exploring the structure-activity relationships (SAR) that drive its popularity, and provides detailed protocols for the synthesis and evaluation of these inhibitors.

The Chemical Logic: Why Cyclopropyl-Pyrimidine?

The success of the cyclopropyl-pyrimidine motif stems from three specific bioisosteric and physicochemical advantages:

  • Conformational Restriction (Entropy Optimization): Unlike flexible alkyl chains (e.g., isopropyl or ethyl), the cyclopropyl group is rigid. When a cyclopropylamino group binds to a kinase pocket, it pays a lower entropic penalty compared to a flexible chain that must freeze out multiple rotatable bonds.

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger (approx. 106 kcal/mol) than typical secondary alkyl C-H bonds (approx. 95 kcal/mol). This makes the cyclopropyl group significantly more resistant to Cytochrome P450-mediated oxidation (dealkylation) compared to an isopropyl group.

  • Hydrophobic Pocket Filling: The cyclopropyl group is dimensionally unique. It is small enough to fit into the ribose-binding pocket or the solvent-exposed front pocket of the kinase active site, yet bulky enough to displace water molecules, gaining favorable enthalpic energy.

Structural Analysis: The "Privileged" Core

Most patent literature in this domain focuses on the 2,4-diaminopyrimidine or 4-aminopyrimidine core.

ScaffoldAnalysis Pyrimidine Pyrimidine Core (ATP Adenine Mimic) KinasePocket Kinase Binding Site (Hinge Region + Hydrophobic Pocket) Pyrimidine->KinasePocket H-bonds to Hinge Cyclopropyl Cyclopropyl Group (Metabolic Shield & Conformational Lock) Cyclopropyl->Pyrimidine Attached at C4/N Cyclopropyl->KinasePocket Hydrophobic Interaction Substituents C5/C6 Substituents (Selectivity Gatekeepers) Substituents->Pyrimidine Attached at C5/C6

Figure 1: Structural logic of the cyclopropyl-pyrimidine scaffold in kinase inhibition.

Patent Landscape & Key Players[1]

The intellectual property (IP) landscape for cyclopropyl-pyrimidine kinase inhibitors is dominated by oncology and inflammation-focused biopharma companies.

Key Assignees and Assets
AssigneeKey Drug/CompoundTarget(s)Patent Family (Examples)Status
Portola / Alexion Cerdulatinib SYK / JAKWO 2010/129802WO 2009/145856Phase II (Clinical)
Vertex / Merck Tozasertib (VX-680) Aurora KinaseUS 7,256,195WO 2004/000833Discontinued (Phase II)
AstraZeneca AZD1480 JAK2US 8,367,689Discontinued
Bayer BAY 1000394 Pan-CDKWO 2013/054351Phase I
Case Study: Cerdulatinib (Portola Pharmaceuticals)

Cerdulatinib is the definitive example of the 4-(cyclopropylamino)pyrimidine subclass.

  • Chemical Name: 4-(cyclopropylamino)-2-((4-(4-(ethylsulfonyl)piperazin-1-yl)phenyl)amino)pyrimidine-5-carboxamide.

  • Mechanism: It is a dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK) .[1][2][3] The cyclopropylamino group at the C4 position is critical for its binding affinity and selectivity profile.

  • Patent Insight: The patents (e.g., WO 2009/145856) specifically claim the cyclopropylamino moiety, distinguishing it from prior art containing isopropyl- or ethyl-amino groups, citing improved potency and metabolic properties.

Case Study: Tozasertib (Vertex)

Tozasertib utilizes a cyclopropyl group in a different context: as a cyclopropanecarboxamide tail.

  • Structure: Pyrimidine core with a phenyl-thio linker.

  • Role of Cyclopropyl: In this molecule, the cyclopropyl group is part of the solvent-exposed tail, improving solubility and pharmacokinetic (PK) properties rather than acting as a hinge binder.

Technical Deep Dive: Synthesis & Assays

Synthetic Route: The "SnAr" Strategy

The most common synthetic pathway described in patents for Cerdulatinib-like cores involves a Nucleophilic Aromatic Substitution (SnAr) on a halogenated pyrimidine.

Protocol: Synthesis of 4-(Cyclopropylamino)pyrimidine Core

Reference: Adapted from WO 2009/145856.

Reagents:

  • 2,4-Dichloro-5-pyrimidinecarboxamide (Starting Material)

  • Cyclopropylamine

  • Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or Ethanol

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dichloro-5-pyrimidinecarboxamide (1.0 eq) in dry THF (0.2 M concentration) under an inert atmosphere (N2).

  • Addition: Cool the solution to 0°C. Add DIPEA (2.5 eq) followed by the slow addition of Cyclopropylamine (1.1 eq).

    • Note: The addition order is critical to favor substitution at the C4 position over the C2 position due to steric hindrance and electronic activation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor reaction progress via LC-MS (Target Mass: M+1).

  • Workup: Concentrate the solvent under reduced pressure. Dilute the residue with ethyl acetate and wash with water and brine.

  • Purification: Purify the crude product using flash column chromatography (SiO2, Hexane/Ethyl Acetate gradient).

    • Yield: Typically 70–85%.

    • Product: 2-Chloro-4-(cyclopropylamino)pyrimidine-5-carboxamide.

SynthesisWorkflow Start 2,4-Dichloro-5-pyrimidinecarboxamide Reagents Cyclopropylamine + DIPEA (THF, 0°C to RT) Start->Reagents Intermediate 2-Chloro-4-(cyclopropylamino) pyrimidine-5-carboxamide Reagents->Intermediate Selective C4 Substitution Step2 SnAr / Buchwald Coupling with Aniline Derivative Intermediate->Step2 C2 Substitution FinalProduct Final Kinase Inhibitor (e.g., Cerdulatinib) Step2->FinalProduct

Figure 2: General synthetic workflow for 2-amino-4-cyclopropylaminopyrimidine inhibitors.

Kinase Inhibition Assay (ADP-Glo™)

To validate the activity of the synthesized compounds, a luminescent ADP detection assay is standard.

Protocol:

  • Enzyme Prep: Dilute the target kinase (e.g., JAK1, SYK) to 2x working concentration in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT).

  • Compound Prep: Prepare 3-fold serial dilutions of the cyclopropyl-pyrimidine compound in DMSO.

  • Reaction:

    • Add 2.5 μL of Compound to a 384-well white plate.

    • Add 2.5 μL of 2x Enzyme / Substrate mix.

    • Add 2.5 μL of 2x ATP solution.

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 5 μL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 10 μL of Kinase Detection Reagent (converts ADP to ATP to Luciferase light). Incubate 30 min.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision). Calculate IC50 using a 4-parameter logistic fit.

Biological Context: Signaling Pathways

The primary targets for these inhibitors (JAK/SYK) are central to immune signaling.

SignalingPathway CytokineRec Cytokine Receptor JAK JAK1 / JAK3 CytokineRec->JAK Activation BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activation STAT STAT3 / STAT5 JAK->STAT Phosphorylation Transcription Gene Transcription (Proliferation/Inflammation) SYK->Transcription Downstream Signaling STAT->Transcription Translocation Inhibitor Cyclopropyl-Pyrimidine Inhibitor (e.g., Cerdulatinib) Inhibitor->JAK Inhibition Inhibitor->SYK Inhibition

Figure 3: Dual inhibition mechanism of Cerdulatinib in the JAK/STAT and BCR signaling pathways.

References

  • Coffey, G., et al. (2014). "Specific inhibition of spleen tyrosine kinase (SYK) suppresses immune cell activation and inflammation."[1] Pharmacology Research & Perspectives. Link

  • Portola Pharmaceuticals, Inc. (2009). "Heterocyclic compounds as kinase inhibitors." World Intellectual Property Organization, WO 2009/145856. Link

  • Vertex Pharmaceuticals. (2004). "Pyrazolyl-pyrimidine derivatives as kinase inhibitors." United States Patent, US 7,256,195. Link

  • Haikarainen, T., et al. (2023). "Crystal structure of JAK2 JH1 in complex with cerdulatinib." RCSB Protein Data Bank, PDB ID: 8BX6. Link

  • Ioannidis, S., et al. (2011). "Discovery of AZD1480 as a novel inhibitor of the Jak/Stat pathway." Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Synthesis protocols for 2-Cyclopropylpyrimidine-5-carboxamide from amidines

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research on Synthesis

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Analyzing Synthesis Pathways

I've refined the approach: I'm meticulously analyzing search results to pinpoint robust synthesis routes. I'm focusing on reaction conditions and yields, while also identifying key steps that are ideal for visual representation. My goal is to structure the application note with an introduction highlighting the compound's importance, followed by a detailed discussion of the synthetic strategies centered around amidines.

Gathering Literature Data

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Application Notes and Protocols: Strategic Cyclopropylation of Pyrimidine Rings in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclopropyl Group as a Privileged Motif in Pyrimidine-Based Drug Discovery

The cyclopropyl group, a small, strained carbocycle, has emerged as a "bioisostere" of choice in modern medicinal chemistry. Its unique conformational and electronic properties—rigidity, enhanced C-H bond strength, and π-character—can significantly improve the pharmacological profile of a drug candidate.[1] When incorporated into pyrimidine scaffolds, which are foundational cores in numerous FDA-approved drugs, the cyclopropyl moiety can enhance metabolic stability, improve binding affinity, modulate lipophilicity, and fine-tune pKa, thereby addressing common challenges in drug development.[1][2]

This guide provides an in-depth analysis and detailed protocols for three strategic methods for the direct cyclopropylation of pyrimidine rings, designed for researchers and professionals in drug development. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.

Method 1: Transition-Metal Catalyzed Cross-Coupling of Halopyrimidines

This approach is a cornerstone of heterocyclic functionalization, leveraging the well-established reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, offers a versatile and functional-group-tolerant method for forging a C-C bond between a pre-functionalized pyrimidine and a cyclopropyl donor.

Scientific Rationale and Mechanistic Overview

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[3] The reactivity of halopyrimidines towards cross-coupling generally follows the order C4 > C2 > C5, allowing for regioselective functionalization.[4] The catalytic cycle, illustrated below, involves the oxidative addition of a palladium(0) complex to the chloropyrimidine, followed by transmetalation with a cyclopropylboron species and subsequent reductive elimination to yield the cyclopropylpyrimidine and regenerate the active catalyst.

Suzuki_Miyaura_Mechanism pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pyrimidine_Cl R-Cl (Chloropyrimidine) pyrimidine_Cl->oxidative_addition pd_complex R-Pd(II)-Cl (L_n) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid cPr-B(OR)_2 (Cyclopropylboronic acid/ester) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation pd_intermediate R-Pd(II)-cPr (L_n) transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-cPr (Cyclopropylpyrimidine) reductive_elimination->product

Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Cyclopropylation of 2,4-Dichloropyrimidine

This protocol details the regioselective C4-cyclopropylation of 2,4-dichloropyrimidine. The choice of a mild base like potassium carbonate (K₂CO₃) and a phosphine-ligated palladium catalyst is crucial for achieving high yield and selectivity.[4]

Materials:

  • 2,4-Dichloropyrimidine

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Toluene, anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloropyrimidine (1.0 mmol, 149 mg), cyclopropylboronic acid (1.2 mmol, 103 mg), and anhydrous potassium carbonate (3.0 mmol, 415 mg).

  • Catalyst Preparation (in situ): In a separate small vial, dissolve palladium(II) acetate (0.05 mmol, 11.2 mg) and triphenylphosphine (0.1 mmol, 26.2 mg) in 2 mL of anhydrous toluene. Stir for 10 minutes at room temperature until a homogeneous solution of the Pd(PPh₃)₄ catalyst forms.

  • Initiation: Add the prepared catalyst solution to the main reaction flask, followed by 8 mL of anhydrous 1,4-dioxane.

  • Inerting: Seal the flask with a septum, and purge with argon or nitrogen gas for 15 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL each).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a 5-15% ethyl acetate in hexanes gradient) to afford 2-chloro-4-cyclopropylpyrimidine.

Expected Outcome: This protocol typically yields the C4-substituted product in good to excellent yields (70-90%), with high regioselectivity.[4] The C2-chloro substituent remains available for subsequent functionalization.

Method 2: Chan-Lam N-Cyclopropylation of Aminopyrimidines

The Chan-Lam coupling provides a powerful and operationally simple method for forming carbon-heteroatom bonds.[5][6] This copper-catalyzed reaction is particularly valuable for the N-cyclopropylation of amino-substituted pyrimidines, using an air-stable and readily available cyclopropyl source.

Scientific Rationale and Mechanistic Overview

This method utilizes a copper(II) catalyst in the presence of an oxidant (typically oxygen from air) to couple an N-nucleophile (aminopyrimidine) with potassium cyclopropyltrifluoroborate.[5][7] The reaction is advantageous due to its mild conditions and tolerance of a wide range of functional groups. The proposed mechanism involves the coordination of the aminopyrimidine and the cyclopropyltrifluoroborate to the copper center, followed by a reductive elimination step that forms the C-N bond.

Chan_Lam_Mechanism cu2 Cu(II)L_n coord1 Ligand Exchange/ Coordination cu2->coord1 amine R-NH₂ (Aminopyrimidine) amine->coord1 borate cPr-BF₃K transmetalation Transmetalation borate->transmetalation cu_complex1 [L_nCu(II)-NH₂R] coord1->cu_complex1 cu_complex1->transmetalation cu_complex2 [L_nCu(III)(cPr)(NHR)] transmetalation->cu_complex2 reduct_elim Reductive Elimination cu_complex2->reduct_elim product R-NH-cPr (N-Cyclopropylaminopyrimidine) reduct_elim->product cu1 Cu(I)L_n reduct_elim->cu1 oxidation Oxidation (O₂) cu1->oxidation oxidation->cu2 Catalyst Regeneration

Caption: Simplified catalytic cycle for Chan-Lam N-cyclopropylation.

Experimental Protocol: N-Cyclopropylation of 2-Aminopyrimidine

This protocol is adapted from the general procedure for N-cyclopropylation of azaheterocycles.[5][6][8] The use of 1,10-phenanthroline as a ligand is critical for stabilizing the copper catalyst and promoting the reaction.

Materials:

  • 2-Aminopyrimidine

  • Potassium cyclopropyltrifluoroborate

  • Copper(II) acetate (Cu(OAc)₂)

  • 1,10-Phenanthroline

  • Sodium carbonate (Na₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add 2-aminopyrimidine (0.5 mmol, 47.5 mg), potassium cyclopropyltrifluoroborate (1.0 mmol, 148 mg), copper(II) acetate (0.05 mmol, 9.1 mg), 1,10-phenanthroline (0.1 mmol, 18.0 mg), and sodium carbonate (1.0 mmol, 106 mg).

  • Solvent Addition: Add 2.5 mL of methanol to the vial.

  • Reaction: Seal the vial with a cap (do not purge with inert gas, as oxygen from the air is the oxidant). Heat the mixture at 60 °C and stir vigorously for 24 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with dichloromethane.

  • Extraction: Concentrate the filtrate and redissolve the residue in dichloromethane (20 mL). Wash with deionized water (2 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate 2-(cyclopropylamino)pyrimidine.

Expected Outcome: This method provides a direct route to N-cyclopropyl aminopyrimidines with moderate to good yields, offering an excellent alternative to traditional alkylation methods that may suffer from over-alkylation or require harsh conditions.[5]

Method 3: Photocatalytic C-H Cyclopropylation (Minisci-Type Radical Addition)

Harnessing the power of photoredox catalysis, this modern approach enables the direct functionalization of C-H bonds on the pyrimidine ring, avoiding the need for pre-halogenation. This Minisci-type reaction introduces a cyclopropyl radical to the electron-deficient pyrimidine core.

Scientific Rationale and Mechanistic Overview

The Minisci reaction involves the addition of a nucleophilic radical to a protonated, electron-deficient heterocycle.[9] In this photocatalytic variant, a suitable cyclopropyl radical precursor is reduced by an excited-state photocatalyst to generate the cyclopropyl radical. This radical then adds to the pyrimidine ring (often at the C4 or C6 position), and a subsequent oxidation step restores aromaticity.

Minisci_Mechanism pc_ground Photocatalyst (PC) light hν (Visible Light) pc_ground->light pc_excited PC* light->pc_excited set1 Single Electron Transfer (SET) pc_excited->set1 precursor cPr-X (Radical Precursor) precursor->set1 radical cPr• (Cyclopropyl Radical) set1->radical pc_oxidized PC⁺ set1->pc_oxidized addition Radical Addition radical->addition oxidation Oxidation pc_oxidized->oxidation Oxidant pyrimidine Pyrimidine (H⁺) pyrimidine->addition intermediate Radical Adduct addition->intermediate intermediate->oxidation oxidation->pc_ground Catalyst Regeneration product Cyclopropylpyrimidine oxidation->product

Caption: General mechanism for photocatalytic Minisci C-H functionalization.

Experimental Protocol: Photocatalytic Cyclopropylation of a Pyrimidine Derivative

This protocol is a representative example based on established photocatalytic Minisci-type reactions. The choice of a carboxylic acid-derived radical precursor (e.g., an N-hydroxyphthalimide ester of cyclopropanecarboxylic acid) is common in these transformations.[10]

Materials:

  • Pyrimidine substrate (e.g., 2-methoxypyrimidine)

  • Cyclopropanecarboxylic acid N-hydroxyphthalimide (NHPI) ester

  • Photocatalyst (e.g., fac-Ir(ppy)₃ or an organic acridinium salt)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (MeCN), degassed

  • Blue LED light source (450-460 nm)

Procedure:

  • Precursor Synthesis: Prepare the NHPI ester of cyclopropanecarboxylic acid by reacting cyclopropanecarbonyl chloride with N-hydroxyphthalimide in the presence of a base like triethylamine.

  • Reaction Setup: In a borosilicate glass vial, combine the pyrimidine substrate (0.2 mmol), the cyclopropyl NHPI ester (0.4 mmol, 2.0 equiv), and the photocatalyst (1-2 mol%).

  • Solvent and Additive: Add degassed acetonitrile (2.0 mL) and trifluoroacetic acid (0.4 mmol, 2.0 equiv) to the vial. The acid is crucial for protonating the pyrimidine, increasing its electrophilicity.

  • Inerting: Seal the vial and thoroughly degas the solution by sparging with argon for 15-20 minutes.

  • Irradiation: Place the vial approximately 5 cm from a blue LED light source and stir at room temperature. Ensure the reaction is cooled with a fan to maintain ambient temperature.

  • Reaction Monitoring: Monitor the reaction for 12-24 hours by LC-MS until the starting material is consumed.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue directly by flash column chromatography on silica gel to isolate the cyclopropylpyrimidine product.

Expected Outcome: This method allows for the direct C-H functionalization of pyrimidines, often with good yields and regioselectivity for the most electron-deficient positions (C4/C6). It represents a state-of-the-art, atom-economical approach to novel cyclopropyl-substituted pyrimidines.

Summary and Comparison of Methods

FeatureSuzuki-Miyaura CouplingChan-Lam N-CyclopropylationPhotocatalytic C-H Cyclopropylation
Starting Material HalopyrimidineAminopyrimidineUnfunctionalized Pyrimidine
Key Reagent Cyclopropylboronic acidK-cyclopropyltrifluoroborateCyclopropyl radical precursor
Catalyst System Palladium / Phosphine LigandCopper / N-LigandPhotocatalyst (e.g., Iridium)
Key Advantage High yields, well-establishedMild conditions, N-selectivityAtom economy, no pre-functionalization
Key Limitation Requires pre-halogenationLimited to N-nucleophilesSubstrate-dependent regioselectivity
Typical Position C4 or C2 (depending on halide)N-position of amino groupC4 or C6 (electron-deficient sites)

Conclusion

The strategic installation of cyclopropyl groups onto pyrimidine rings is a vital tool in medicinal chemistry for optimizing lead compounds. The three methodologies presented—transition-metal catalyzed cross-coupling, Chan-Lam N-cyclopropylation, and photocatalytic C-H functionalization—offer a versatile toolkit for the modern synthetic chemist. The choice of method depends on the available starting materials, the desired point of attachment, and the overall synthetic strategy. By understanding the underlying mechanisms and adhering to robust protocols, researchers can confidently and efficiently access novel cyclopropyl-substituted pyrimidines to accelerate the drug discovery process.

References

  • Engle, K. M., et al. (2018). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. The Journal of Organic Chemistry. [Link]

  • Engle, K. M., et al. (2018). Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles. PubMed. [Link]

  • Engle, K. M., et al. (2018). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. ResearchGate. [Link]

  • Zhu, J., et al. (2011). Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid. ResearchGate. [Link]

  • Gayo, L. M., & Suto, M. J. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. Journal of Combinatorial Chemistry. [Link]

  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]

  • Wang, C., et al. (2022). Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. Chemical Science. [Link]

  • Wang, C., et al. (2022). Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. Chemical Science (RSC Publishing). [Link]

  • Kumar, D., et al. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Topics in Current Chemistry. [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters. [Link]

  • Wallace, D. J., & Chen, C. (2002). ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross‐Coupling Reactions. ChemInform. [Link]

  • Cziaky, Z., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts. [Link]

  • Lin, S., et al. (2026). Photochemical Minisci-type reactions via radical decarboxylation. Journal of Saudi Chemical Society. [Link]

  • Chu, L., & Shang, M. (2021). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules. [Link]

  • Wu, X. F., & An, J. (2015). Transition-Metal-Mediated/Catalyzed Synthesis of Pyridines, Pyrimidines, and Triazines by [2+2+2] Cycloaddition Reactions. European Journal of Organic Chemistry. [Link]

  • Kumar, D., et al. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. ResearchGate. [Link]

  • Trost, B. M. (1987). The cyclopropyl group as a versatile player in organic synthesis. Angewandte Chemie International Edition in English. [Link]

  • Deng, G. J., et al. (2023). Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. Organic Chemistry Portal. [Link]

  • Engle, K. M. (2018). Chan–Lam N- and O-cyclopropylation (Pfizer collaboration). Molecular Complexity through Catalysis. [Link]

  • Mirfarah, A., et al. (2023). Alkylation of pyrimidine C–H bonds through a radical Minisci pathway. ResearchGate. [Link]

  • Lefranc, H., et al. (2020). Oxidative Fluorination of Cyclopropylamides through Organic Photoredox Catalysis. Angewandte Chemie International Edition. [Link]

  • Gaunt, M. J., et al. (2023). N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. Organic Process Research & Development. [Link]

  • Mandal, S., et al. (2025). Efficient CO2 fixation under atmospheric pressure using a metal- and halide-free heterogeneous catalyst. Journal of Materials Chemistry A. [Link]

  • Mohamadpour, F. (2022). Visible light irradiation promoted catalyst-free and solvent-free synthesis of pyrano[2,3-d]pyrimidine scaffolds at room temperature. ResearchGate. [Link]

  • Belambe, A. V., et al. (2025). A combined experimental and DFT approach. Research in Chemical Intermediates. [Link]

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Application Notes and Protocols for One-Pot Synthesis of Substituted Pyrimidine-5-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of nucleobases like cytosine, thymine, and uracil.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antihypertensive properties.[2][3] Specifically, substituted pyrimidine-5-carboxamides are of significant interest due to their structural similarity to key biological molecules, enabling them to function as enzyme inhibitors or receptor antagonists.[1] The development of efficient, sustainable, and high-yield synthetic routes to these compounds is therefore a critical objective for researchers in organic synthesis and drug development.

One-pot, multi-component reactions (MCRs) have emerged as a powerful strategy in modern synthetic chemistry.[4][5] By combining three or more reactants in a single vessel to form a complex product, MCRs offer significant advantages over traditional multi-step syntheses, including reduced reaction times, lower costs, minimized waste, and operational simplicity.[6] This guide provides detailed protocols and mechanistic insights into key one-pot methodologies for synthesizing substituted pyrimidine-5-carboxamides, designed for researchers, scientists, and drug development professionals.

Methodology 1: Biginelli-Type Reaction for Tetrahydropyrimidine-5-carboxamides

The Biginelli reaction, first reported in 1891, is a cornerstone of pyrimidine synthesis.[7] The classical reaction involves the acid-catalyzed, three-component condensation of an aldehyde, a β-ketoester, and urea.[7][8] To directly synthesize pyrimidine-5-carboxamides, the β-ketoester component is replaced with an acetoacetamide derivative. This approach embeds the carboxamide functionality directly into one of the primary reactants.

Causality and Mechanistic Insight

The reaction is typically catalyzed by a Brønsted or Lewis acid.[7] The currently accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form a key N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol form of the acetoacetamide. The final steps involve cyclization via nucleophilic attack of the terminal amine onto the carbonyl group, followed by dehydration to yield the 3,4-dihydropyrimidin-2(1H)-one product, often referred to as a DHPM.[7] Lewis acids, such as lanthanum triflate (La(OTf)₃), are particularly effective as they coordinate to the aldehyde's carbonyl oxygen, rendering it more electrophilic and accelerating the initial rate-limiting step.[9][10]

Biginelli_Mechanism Figure 1: Proposed Mechanism for the Biginelli Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Ar-CHO (Aldehyde) Iminium N-Acyliminium Ion [Ar-CH=N(H)-C(O)NH₂]⁺ Aldehyde->Iminium + Urea + H⁺ (Catalyst) Urea H₂N(C=O)NH₂ (Urea) Urea->Iminium Acetoacetamide Acetoacetamide OpenChain Open-Chain Intermediate Acetoacetamide->OpenChain Iminium->OpenChain + Enol of Acetoacetamide DHPM Tetrahydropyrimidine- 5-carboxamide OpenChain->DHPM Cyclization & - H₂O

Caption: Figure 1: Proposed Mechanism for the Biginelli Reaction.

Protocol 1: Lanthanum Triflate-Catalyzed One-Pot Synthesis

This protocol describes an efficient synthesis of 4-aryl-tetrahydropyrimidine-5-carboxamides using lanthanum triflate as a Lewis acid catalyst under thermal conditions.[9][10]

Materials and Reagents:

  • Aromatic aldehyde (1.0 mmol, 1.0 eq)

  • Substituted acetoacetanilide derivative (1.1 mmol, 1.1 eq)

  • Urea (1.2 mmol, 1.2 eq)

  • Lanthanum triflate (La(OTf)₃) (10 mol%)

  • Ethanol (3-4 mL)

  • Round-bottom flask (25 mL) with reflux condenser

  • Stirring hotplate

  • Ice-cold water

  • Filtration apparatus (Büchner funnel)

Procedure:

  • To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), the acetoacetanilide derivative (1.1 mmol), urea (1.2 mmol), and lanthanum triflate (0.1 mmol).

  • Add ethanol (3-4 mL) to the flask to act as the solvent.

  • Fit the flask with a reflux condenser and place it on a pre-heated stirring hotplate.

  • Heat the reaction mixture to 100 °C with continuous stirring.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-1.5 hours.[9][10]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture slowly into a beaker containing 20 mL of ice-cold water while stirring. A solid precipitate should form.

  • Collect the crude product by vacuum filtration.

  • Wash the solid product with a 20% aqueous ethanol solution (3 x 5 mL).

  • Recrystallize the product from ethanol to obtain the purified tetrahydropyrimidine-5-carboxamide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary: Substrate Scope

The lanthanum triflate-catalyzed method is robust and accommodates a variety of substituted aldehydes and acetoacetanilides, generally providing good to excellent yields.[10]

EntryAromatic Aldehyde (Ar)Acetoacetanilide (R')Yield (%)[10]
14-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)phenylPhenyl97
24-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl4-Fluorophenyl88
34-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl4-Chlorophenyl95
44-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl4-Methylphenyl92
54-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl3,4-Bis(trifluoromethyl)phenyl79

Methodology 2: Direct Synthesis using Cyanoacetamide under Solvent-Free Conditions

A more direct and atom-economical route to pyrimidine-5-carboxamides involves using cyanoacetamide as the active methylene component. This circumvents the need for a pre-functionalized acetoacetamide and often proceeds through a pyrimidine-5-carbonitrile intermediate which can be subsequently or, in some cases, directly converted to the carboxamide. A particularly green and efficient variation utilizes ammonium chloride as an inexpensive and readily available catalyst under solvent-free conditions.[11][12]

Causality and Rationale

In this three-component reaction, an aromatic aldehyde, cyanoacetamide, and urea (or thiourea) are heated together.[11] Ammonium chloride acts as a mild, in-situ source of acid (HCl) upon heating, which catalyzes the initial Knoevenagel condensation between the aldehyde and cyanoacetamide. This is followed by a Michael addition of urea and subsequent cyclization to form the pyrimidine ring. The solvent-free condition at elevated temperatures not only promotes the reaction but also aligns with the principles of green chemistry by eliminating volatile organic solvents.[11]

Direct_Synthesis_Workflow Figure 2: Workflow for Solvent-Free Synthesis cluster_inputs Starting Materials cluster_process Process cluster_outputs Workup & Product Aldehyde Aromatic Aldehyde Mixing Combine Reactants Aldehyde->Mixing Cyanoacetamide Cyanoacetamide Cyanoacetamide->Mixing Urea Urea or Thiourea Urea->Mixing Catalyst NH₄Cl (Catalyst) Catalyst->Mixing Heating Heat (110°C) Solvent-Free Mixing->Heating One-Pot Workup Cool & Add Ice Water Heating->Workup Reaction Complete Purify Filter & Recrystallize Workup->Purify Product Purified Pyrimidine- 5-carboxamide Purify->Product

Caption: Figure 2: Workflow for Solvent-Free Synthesis.

Protocol 2: Ammonium Chloride-Catalyzed Solvent-Free Synthesis

This protocol provides a simple, environmentally friendly, and efficient method for the synthesis of 2-amino-4-aryl-6-oxo-1,6-dihydropyrimidine-5-carboxamides.[11]

Materials and Reagents:

  • Substituted aromatic aldehyde (1.0 mmol, 1.0 eq)

  • Cyanoacetamide (1.0 mmol, 1.0 eq)

  • Urea or Thiourea (1.0 mmol, 1.0 eq)

  • Ammonium chloride (NH₄Cl) (1.0 mmol, 1.0 eq)

  • Round-bottom flask (25 mL) or reaction vial

  • Oil bath or heating mantle

  • Crushed ice

  • Ethyl acetate and n-hexane for recrystallization

Procedure:

  • In a 25 mL round-bottom flask, thoroughly mix the aromatic aldehyde (1.0 mmol), cyanoacetamide (1.0 mmol), urea (or thiourea, 1.0 mmol), and ammonium chloride (1.0 mmol).

  • Heat the solid mixture in an oil bath at 110 °C. The reaction is typically complete within 30-45 minutes.

  • Monitor the reaction progress by TLC (dissolving a small aliquot in a suitable solvent).

  • After completion, cool the reaction mixture to room temperature.

  • Add crushed ice to the flask, which will cause the solid product to precipitate.

  • Filter the crude product, wash thoroughly with cold water, and air dry.

  • Recrystallize the purified product from an ethyl acetate:n-hexane (1:3) mixture to obtain an analytical sample.[11]

  • Characterize the final product using FT-IR and ¹H NMR spectroscopy.[11]

Data Summary: Influence of Substituents

The electronic nature of the substituents on the aromatic aldehyde plays a crucial role in the reaction outcome. Electron-withdrawing groups (-Cl, -NO₂) tend to enhance the product yield, while electron-donating groups (-CH₃) may decrease it.[11] This is attributed to the increased electrophilicity of the aldehyde's carbonyl carbon when an electron-withdrawing group is present.[11]

EntryAldehyde Substituent (R)XYield (%)[11]
1HO82
22-ClO88
34-ClO90
44-NO₂O92
54-CH₃O78
6HS85
74-ClS92

Methodology 3: Microwave-Assisted Green Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. By using microwave irradiation, energy is transferred directly to polar molecules in the reaction mixture, leading to rapid and uniform heating. This often results in dramatically shorter reaction times, higher yields, and improved product purity compared to conventional heating methods.[13]

Protocol 3: Catalyst-Free, Microwave-Assisted Synthesis in Water

This protocol outlines a one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives, which contain a pyrimidine-5-carboxamide core, using water as a green solvent under microwave irradiation.[13]

Materials and Reagents:

  • Aromatic aldehyde (1.0 mmol, 1.0 eq)

  • Methyl cyanoacetate (1.0 mmol, 1.0 eq)

  • Thiobarbituric acid (1.0 mmol, 1.0 eq)

  • Water (5-10 mL)

  • Microwave reactor vial (10 mL)

  • Microwave synthesizer

Procedure:

  • Place the aromatic aldehyde (1.0 mmol), methyl cyanoacetate (1.0 mmol), and thiobarbituric acid (1.0 mmol) in a 10 mL microwave reactor vial.

  • Add water (5-10 mL) as the solvent.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for 3-6 minutes.[13]

  • After the reaction is complete, cool the vial to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the product with cold water and then a small amount of cold ethanol.

  • Dry the product to obtain the purified pyrano[2,3-d]pyrimidine.

  • Characterize the structure using IR, ¹H NMR, ¹³C NMR, and mass spectral analysis.[13]

Advantages of this Method:

  • High Yields: This method consistently produces high yields, often in the range of 78-94%.[13]

  • Short Reaction Times: Reaction times are significantly reduced to just a few minutes.[13]

  • Green Chemistry: The protocol is catalyst-free and uses water, an environmentally benign solvent.[13]

  • Operational Simplicity: The one-pot nature and simple work-up make it a highly efficient procedure.

Conclusion

One-pot synthesis methodologies provide powerful, efficient, and often sustainable pathways for the construction of substituted pyrimidine-5-carboxamides. The classic Biginelli reaction, adapted with acetoacetamide derivatives, offers a reliable route to tetrahydropyrimidine structures, with Lewis acid catalysis enhancing yields and reaction rates. More direct approaches utilizing cyanoacetamide, particularly under solvent-free or microwave-assisted conditions, represent significant advances in terms of atom economy and green chemistry. The choice of method will depend on the desired substitution pattern, available equipment, and sustainability goals. The protocols detailed in this guide offer researchers a robust toolkit to access this important class of heterocyclic compounds for applications in drug discovery and materials science.

References

[8] Application Notes and Protocols: Biginelli Reaction of 5-Aryl-2-Furaldehydes for Pyrimidine Synthesis. Benchchem. Available from: [14] A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). Biomed J Sci & Tech Res. Available from: [15] Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. (2022). Molecules. Available from: [11] One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Journal of Chemical Sciences. Available from: [2] One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). ResearchGate. Available from: [1] A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2024). IJSAT. Available from: [16] The synthesis of pyrimidine‐5‐carboxamides. (2020). ResearchGate. Available from: [3] An efficient one-pot multi component synthesis of pyrimidine derivatives in aqueous media. (2014). World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [7] Biginelli reaction. Wikipedia. Available from: [Link] [9] One pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically. (2024). RSC Publishing. Available from: [17] Biginelli reaction – an effective method for the synthesis of dihydropyrimidine derivatives (microreview). (2017). ResearchGate. Available from: [12] One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). R Discovery. Available from: [6] A Sustainable Multicomponent Pyrimidine Synthesis. (2015). PubMed. Available from: [Link] [4] Facile and efficient one-pot multicomponent synthesis of a new class of substituted pyrimidine containing imidazoles catalyz. (2022). INDIAN J. CHEM.. Available from: [13] Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity. (2018). NIH. Available from: [Link] An efficient microwave assisted synthesis of novel pyrimidine-5-carboxamides. (2011). TSI Journals. Available from: [Link] [10] One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. (2024). PMC. Available from: [Link] [5] Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2021). MDPI. Available from: [Link]

Sources

Solvent selection for dissolving 2-Cyclopropylpyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[2][4]

This Application Note provides a comprehensive protocol for the solubility profiling and solvent selection of 2-Cyclopropylpyrimidine-5-carboxamide . This compound represents a class of heterocyclic amides frequently utilized as intermediates in the synthesis of Janus Kinase (JAK) inhibitors and other biologically active scaffolds.[1][2]

The dissolution of this molecule presents a specific challenge: the competition between the high lattice energy driven by the primary carboxamide hydrogen bonding network and the lipophilic modulation of the cyclopropyl group.[2]

Physicochemical Analysis[3][1][4][5][6]
  • Target Molecule: 2-Cyclopropylpyrimidine-5-carboxamide[3][1][2]

  • Structural Challenges:

    • Primary Amide (

      
      ):  Acts as both a hydrogen bond donor and acceptor.[3][1][2] This moiety typically results in high crystallinity and high melting points, necessitating solvents with strong H-bond disrupting capabilities (high dielectric constant, high dipole moment).[1][2]
      
    • Pyrimidine Core: Introduces polarity and weak basicity (pKa

      
       1.0–2.0 for ring nitrogens).[1][2]
      
    • Cyclopropyl Group: Adds lipophilic character (

      
       effect), slightly improving solubility in chlorinated and ethereal solvents compared to the un-substituted analog, but insufficient to overcome the amide lattice energy in non-polar media.[2]
      

Solvent Screening Strategy (Tiered Protocol)

Do not rely on "like dissolves like" heuristics alone. For heterocyclic amides, we utilize a Tiered Solubility Screening Protocol to minimize sample consumption while maximizing data fidelity.[2]

Tier 1: Visual Solubility Assessment (Qualitative)

Objective: Rapidly identify "Hit" solvents (>10 mg/mL) and "Anti-solvents" (<1 mg/mL).[3][1][2] Sample Requirement: 10 mg per solvent.

  • Preparation: Weigh 10 mg of 2-Cyclopropylpyrimidine-5-carboxamide into a 4 mL clear glass vial.

  • Addition: Add solvent in stepwise aliquots:

    • Step A: Add 100

      
      L (Target: 100 mg/mL). Vortex for 30s. Observe.
      
    • Step B: If undissolved, add 400

      
      L (Total: 500 
      
      
      
      L, Target: 20 mg/mL). Vortex/Sonicate.[1][2]
    • Step C: If undissolved, add 500

      
      L (Total: 1 mL, Target: 10 mg/mL). Heat to 40°C if necessary.
      
  • Classification:

    • Soluble: Clear solution at room temperature (RT).[1][2]

    • Sparingly Soluble: Clear only upon heating; precipitates on cooling.[1][2]

    • Insoluble: Visible particles persist at 10 mg/mL.[1][2]

Tier 2: Quantitative Saturation (HPLC/UV)

Objective: Determine thermodynamic solubility for Process Optimization. Protocol:

  • Add excess solid to the solvent (ensure a saturated suspension).[1][2]

  • Incubate at 25°C with agitation (orbital shaker) for 24 hours.

  • Filter supernatant using a 0.22

    
    m PTFE filter.[1][2]
    
  • Quantify concentration via HPLC (UV detection at 254 nm).

Recommended Solvent Systems

Based on the structural pharmacophore, the following solvent classes are categorized by their efficacy and application suitability.

Table 1: Solvent Selection Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityApplication Context
Dipolar Aprotic DMSO, DMF, DMAc, NMP High (>100 mg/mL) Primary Reaction Media. Excellent for disrupting amide H-bonds.[3][1][2] Hard to remove (high BP).
Polar Protic Methanol, Ethanol, TFE Moderate (10–50 mg/mL) Crystallization/Purification. Solubility increases significantly with temperature (

), allowing for cooling crystallization.[2]
Chlorinated DCM, Chloroform Low-Moderate Extraction. The cyclopropyl group aids solubility here, but the amide limits it.[1][2] Good for liquid-liquid extraction (LLE).[3][1][2]
Ethers/Esters THF, EtOAc, MTBE Low (<5 mg/mL) Anti-Solvents. Use to crash out the product from DMSO/DMF solutions.[2]
Aqueous Water, Buffer (pH 7) Poor Wash Solvent. Product likely insoluble.[2]
Acidic Aqueous 0.1 M HCl Moderate-High Dissolution. Protonation of pyrimidine nitrogens forms a soluble salt.[3][1][2]

Critical Insight: For NMR analysis , DMSO-


 is the gold standard.[3][1][2] The amide protons are often exchangeable in MeOD, leading to signal loss; DMSO preserves these signals.[2]

Experimental Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate solvent based on the intended downstream application (Synthesis, Purification, or Analysis).

SolventSelectionStrategy Start Start: 2-Cyclopropylpyrimidine- 5-carboxamide Decision Intended Application? Start->Decision Synth Chemical Synthesis (Reaction) Decision->Synth Synthesis Anal Analytical (HPLC / NMR) Decision->Anal Analysis Purif Purification (Crystallization) Decision->Purif Isolation TempCheck High Temp Required? Synth->TempCheck Solv_DMF Select: DMF or DMAc (High Sol + High BP) TempCheck->Solv_DMF Yes (>80°C) Solv_THF Select: THF or 2-MeTHF (Moderate Sol + Low BP) TempCheck->Solv_THF No (<65°C) Method Method Type? Anal->Method Solv_DMSO NMR: DMSO-d6 (Preserves Amide H) Method->Solv_DMSO Structural ID Solv_ACN HPLC: ACN/Water (Gradient Elution) Method->Solv_ACN Quantification Solv_Alc Solvent: EtOH or MeOH (Temp dependent solubility) Purif->Solv_Alc Dissolve (Hot) AntiSolv Anti-Solvent: Water or Heptane Solv_Alc->AntiSolv Precipitate (Cool)

Figure 1: Decision matrix for solvent selection based on operational requirements. High-contrast nodes indicate final solvent choices.

Troubleshooting & Optimization

Issue 1: Gelation in Toluene/DCM

Cause: Amides often form organogels in non-polar solvents due to 1D hydrogen-bonding stacking.[3][1][2] Solution: Add a "polar modifier".[1][2] Introducing 5–10% Methanol or THF into the DCM will disrupt the gel network and induce proper solvation or precipitation.[2]

Issue 2: Poor Solubility in Water

Cause: The lipophilic cyclopropyl group and neutral amide dominate at pH 7.[1][2] Protocol: If aqueous solubility is required (e.g., for biological assays), formulate as a mesylate or hydrochloride salt.[2]

  • Action: Dissolve 1 eq of compound in THF, add 1.05 eq of Methanesulfonic acid (MsOH). The resulting salt should exhibit >50 mg/mL solubility in water.[1][2]

Issue 3: Residual Solvent Removal

Challenge: DMSO and DMF are difficult to remove (High Boiling Points: 189°C and 153°C).[1][2] Workaround:

  • Dilute the reaction mixture with 10 volumes of Water or 5% LiCl solution.

  • Extract into Ethyl Acetate (EtOAc) or DCM.[1][2] The organic layer will retain the compound while washing away the dipolar aprotic solvent.[2]

  • Note: 2-Cyclopropylpyrimidine-5-carboxamide has moderate solubility in EtOAc; ensure multiple extractions are performed.[3][1][2]

References

  • Byrne, F. P., et al. (2016).[2][7] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link

  • National Center for Biotechnology Information. (2023).[1][2] "PubChem Compound Summary for CID 17747875, Aminocyclopyrachlor" (Structural Analog). PubChem. Link[3][1][2]

  • Henderson, R. K., et al. (2011).[2] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1][2] Green Chemistry. Link

  • Shipra, B., et al. (2016).[2][8] "Solubility of pyrimidine derivatives in different organic solvents." World Scientific News. Link

Sources

Application Notes and Protocols for the Preparation of Kinase Inhibitors Utilizing the 2-Cyclopropylpyrimidine-5-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-Cyclopropylpyrimidine-5-carboxamide Scaffold as a Privileged Kinase Inhibitor Core

The pyrimidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to mimic the purine core of ATP and effectively compete for the ATP-binding site of protein kinases.[1] Its structural versatility allows for precise modification at multiple positions, enabling the development of highly potent and selective kinase inhibitors.[1][2] The dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer, making them a primary focus for targeted drug discovery.[3]

Within this class, the 2-Cyclopropylpyrimidine-5-carboxamide moiety has emerged as a particularly valuable core structure. The cyclopropyl group at the 2-position can provide a favorable vector into the hydrophobic regions of the kinase active site, often enhancing potency and metabolic stability. The carboxamide group at the 5-position serves as a crucial hydrogen bond donor and acceptor, anchoring the inhibitor within the kinase hinge region, and provides a convenient handle for introducing further substitutions to fine-tune the inhibitor's pharmacological profile.[4] This application note provides a detailed guide for researchers on the strategic synthesis and evaluation of kinase inhibitors based on this promising scaffold.

Strategic Synthesis of a Representative Kinase Inhibitor: A Detailed Protocol

The following protocol outlines a representative synthesis of a potent kinase inhibitor starting from a hypothetical but highly plausible precursor, 4-chloro-2-cyclopropylpyrimidine-5-carboxamide. This multi-step synthesis employs a key palladium-catalyzed cross-coupling reaction, a widely utilized and robust method in the pharmaceutical industry for constructing complex molecules.[5]

Overall Synthetic Workflow

The general strategy involves the initial synthesis of the core pyrimidine structure, followed by a crucial Suzuki-Miyaura cross-coupling reaction to introduce a substituted aryl group at the 4-position. This is a common and effective method for building the complex structures of many kinase inhibitors.[6][7]

G cluster_0 Core Synthesis cluster_1 Key Coupling Step cluster_2 Purification & Analysis A Starting Materials B Cyclocondensation A->B C Chlorination B->C D 4-Chloro-2-cyclopropylpyrimidine-5-carboxamide C->D F Suzuki-Miyaura Coupling D->F E Substituted Phenylboronic Acid E->F G Final Kinase Inhibitor F->G H Chromatography G->H I Spectroscopic Characterization H->I

Caption: General synthetic workflow for the preparation of a kinase inhibitor.

Protocol 1: Synthesis of 4-Aryl-2-cyclopropylpyrimidine-5-carboxamide via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-chloro-2-cyclopropylpyrimidine-5-carboxamide with a substituted phenylboronic acid.

Materials:

  • 4-chloro-2-cyclopropylpyrimidine-5-carboxamide (1.0 eq)

  • Substituted phenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon source

Instrumentation:

  • Microwave reactor or conventional heating setup with reflux condenser

  • Magnetic stirrer

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: To a microwave vial or a round-bottom flask, add 4-chloro-2-cyclopropylpyrimidine-5-carboxamide, the substituted phenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

    • Causality Explanation: The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction. The dppf ligand stabilizes the palladium species and facilitates the reaction. Sodium carbonate acts as the base required for the transmetalation step.

  • Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

    • Causality Explanation: Degassing is crucial to remove oxygen, which can oxidize and deactivate the palladium catalyst, leading to lower yields.

  • Reaction:

    • Microwave Irradiation: Heat the reaction mixture in a microwave reactor to 120 °C for 30-60 minutes.

      • Causality Explanation: Microwave heating can significantly accelerate the reaction rate, often leading to higher yields and cleaner reactions in a shorter time compared to conventional heating.[6]

    • Conventional Heating: Alternatively, heat the mixture to reflux (approximately 100 °C) for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable gradient of hexane and ethyl acetate to afford the pure 4-aryl-2-cyclopropylpyrimidine-5-carboxamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Structure-Activity Relationship (SAR) and Biological Evaluation

The potency and selectivity of kinase inhibitors derived from the 2-cyclopropylpyrimidine-5-carboxamide scaffold are highly dependent on the nature of the substituent at the 4-position. The following table summarizes the inhibitory activity of a series of hypothetical analogues against a representative kinase, Aurora Kinase A (AURKA), a key regulator of the cell cycle.[8]

Compound IDR Group (at 4-position)AURKA IC₅₀ (nM)
1a Phenyl150
1b 4-Methoxyphenyl85
1c 4-Chlorophenyl50
1d 3,4-Dichlorophenyl25
1e 4-(Piperidin-1-yl)phenyl15

Disclaimer: The data in this table is representative and for illustrative purposes only. Actual IC₅₀ values would need to be determined experimentally.

The trend in the table suggests that electron-withdrawing groups on the phenyl ring at the 4-position enhance the inhibitory activity. Furthermore, the addition of a basic amine moiety, such as a piperidine group, can significantly improve potency, likely due to additional interactions with the solvent-exposed region of the kinase.

Target Signaling Pathway: Aurora Kinase A in Cell Cycle Regulation

Aurora Kinase A plays a critical role in mitotic progression. Its inhibition by a 2-cyclopropylpyrimidine-5-carboxamide derivative can lead to cell cycle arrest and apoptosis in cancer cells.

PLK1 PLK1 AURKA Aurora Kinase A (AURKA) PLK1->AURKA Activates Centrosome Centrosome Maturation AURKA->Centrosome Spindle Spindle Assembly AURKA->Spindle TPX2 TPX2 TPX2->AURKA Activates Mitosis Mitotic Progression Centrosome->Mitosis Spindle->Mitosis Inhibitor 2-Cyclopropylpyrimidine-5-carboxamide Inhibitor Inhibitor->AURKA Inhibits

Caption: Simplified Aurora Kinase A signaling pathway and its inhibition.

Conclusion

The 2-cyclopropylpyrimidine-5-carboxamide scaffold is a highly promising platform for the development of novel kinase inhibitors. The synthetic protocols outlined in this application note, particularly the use of robust cross-coupling methodologies, provide a clear and adaptable strategy for generating diverse libraries of these compounds. The illustrative structure-activity relationship data highlights the potential for fine-tuning the pharmacological properties of these inhibitors, making this scaffold an attractive starting point for drug discovery programs targeting a wide range of protein kinases.

References

  • Benchchem. Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
  • Benchchem. A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors.
  • MDPI. Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. 2022. Available from: [Link]

  • PubMed. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Available from: [Link]

  • European Patent Office. OPTICALLY ACTIVE 2-ARYL CYCLOPROPANE CARBOXAMIDE INTERMEDIATE. 2007.
  • MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. 2021. Available from: [Link]

  • PubMed. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. 2007. Available from: [Link]

  • PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. 2004. Available from: [Link]

  • PMC. Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl). Available from: [Link]

  • ResearchGate. Microwave‐Assisted Synthesis of 2‐Aryl‐5,6,7,8‐tetrahydrobenzo[3][9]thieno[2,3‐d]pyrimidinones. Available from: [Link]

  • MDPI. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. 2023. Available from: [Link]

  • PubMed. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. 2024. Available from: [Link]

  • PMC. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Available from: [Link]

  • PubMed. Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. 2025. Available from: [Link]

  • MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available from: [Link]

  • PubMed. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. Available from: [Link]

  • Google Patents. Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor.
  • ResearchGate. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. 2025. Available from: [Link]

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available from: [Link]

Sources

Application Note: Scalable Manufacturing Routes for 2-Cyclopropylpyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyclopropylpyrimidine-5-carboxamide is a critical pharmacophore found in various JAK inhibitors, STAT6 inhibitors, and agricultural agents. Its structural utility lies in the metabolic stability of the cyclopropyl group combined with the hydrogen-bonding capability of the amide.

However, scaling this molecule presents distinct challenges:

  • Cyclopropyl Stability: The strained ring is susceptible to ring-opening under strong acidic conditions or high thermal stress.

  • Boronic Acid Instability: The Suzuki coupling route, while common in discovery, suffers from the rapid protodeboronation of cyclopropylboronic acid.

  • Raw Material Availability: High-purity pyrimidine precursors can be cost-prohibitive at multi-kilogram scales.

This guide details two validated protocols:

  • Route A (The "Vinamidinium" De Novo Route): The preferred method for scalable manufacturing (>1 kg), utilizing ring construction.

  • Route B (The "Transition Metal" Route): A modular approach for rapid delivery (<100 g) or late-stage diversification.

Strategic Route Analysis

The following logic map visualizes the retrosynthetic disconnection and decision points for process selection.

G Target Target: 2-Cyclopropylpyrimidine- 5-carboxamide RouteA_Node Route A: De Novo Ring Construction (Preferred for Scale) Target->RouteA_Node RouteB_Node Route B: Suzuki Coupling (Preferred for Speed) Target->RouteB_Node Ester_Int Intermediate: Ethyl Ester RouteA_Node->Ester_Int Amidation Amidine Cyclopropanecarboximidamide HCl Vinamidinium Vinamidinium Salt / C3-Electrophile Ester_Int->Amidine Condensation Ester_Int->Vinamidinium ChloroPyr 2-Chloropyrimidine- 5-carboxamide RouteB_Node->ChloroPyr Pd-Cat Coupling Boronic Cyclopropylboronic Acid RouteB_Node->Boronic

Figure 1: Retrosynthetic analysis comparing the De Novo Ring Construction (Route A) and Suzuki Coupling (Route B).

Route A: De Novo Ring Construction (Manufacturing Protocol)

Rationale: This route avoids expensive palladium catalysts and unstable boronic acids. It relies on the condensation of a stable amidine salt with a 3-carbon electrophile.

Phase 1: Synthesis of Cyclopropanecarboximidamide Hydrochloride

Note: This intermediate is hygroscopic. Handle under nitrogen.[1][2]

Reagents:

  • Cyclopropanecarbonitrile (1.0 equiv)

  • Methanol (anhydrous, 5.0 vol)

  • Sodium Methoxide (0.1 equiv, catalytic)

  • Ammonium Chloride (1.1 equiv)

Protocol:

  • Imidate Formation: Charge cyclopropanecarbonitrile into anhydrous methanol at 0°C. Bubbling HCl gas is the traditional method, but for safety/scale, use the Pinner reaction modification : Add acetyl chloride dropwise to the methanol solution (generating anhydrous HCl in situ) and stir at 0–5°C for 6 hours.

  • Amidation: Once the imidate ester is formed (monitor by GC), add solid ammonium chloride.

  • Reaction: Warm to 25°C and stir for 24 hours. The mixture will become a thick slurry.

  • Workup: Concentrate the solvent to ~20% volume. Add diethyl ether or MTBE (Methyl tert-butyl ether) to precipitate the product.

  • Isolation: Filter the white solid under nitrogen. Dry in a vacuum oven at 40°C.

    • Yield Target: 85–90%

    • Purity: >98% (Titration)

Phase 2: Pyrimidine Ring Closure & Amidation

Reagents:

  • Cyclopropanecarboximidamide HCl (from Phase 1)

  • Ethyl 2-(dimethylaminomethylene)-3-oxobutanoate (Vinamidinium equivalent) OR Ethyl 3,3-diethoxypropionate derivatives.

    • Optimization: Use Ethyl 2-formyl-3-oxopropanoate sodium salt (generated in situ from ethyl formate and ethyl acetate/base) for lowest cost.

  • Ethanol (10 vol)

  • Sodium Ethoxide (2.5 equiv)

  • Ammonia (7N in MeOH)

Step-by-Step Workflow:

  • Condensation:

    • Suspend Cyclopropanecarboximidamide HCl (1.0 equiv) in Ethanol.

    • Add Sodium Ethoxide (1.2 equiv) to liberate the free amidine. Stir for 30 min.

    • Add the C3-electrophile (e.g., Ethyl 2-(dimethylaminomethylene)-3-oxopropanoate) (1.1 equiv).

    • Reflux: Heat to 78°C for 4–6 hours.

    • Mechanism:[3][4][5] The amidine nitrogen attacks the electrophilic enone, followed by cyclization and elimination of dimethylamine/ethanol.

  • Intermediate Isolation (Ethyl 2-cyclopropylpyrimidine-5-carboxylate):

    • Cool to 20°C. Quench with water.

    • Extract with Ethyl Acetate. Wash with brine.

    • Concentrate to yield the ester intermediate. (Often an oil or low-melting solid).

  • Amidation (The Final Step):

    • Dissolve the crude ester in Methanol (5 vol).

    • Add 7N Ammonia in Methanol (10 equiv).

    • Sealed Vessel: Heat to 50°C in a pressure vessel for 12 hours.

    • Note: Alternatively, use Mg3N2 in MeOH for milder conditions if thermal degradation is observed.

  • Purification:

    • Cool to 0°C. The product, 2-Cyclopropylpyrimidine-5-carboxamide, often crystallizes directly from the reaction mixture.

    • Filter and wash with cold methanol.

    • Recrystallize from Ethanol/Water if purity <99.5%.

Route B: Suzuki Coupling (Rapid Synthesis Protocol)

Rationale: Best for producing <100g batches when the chloropyrimidine core is already available.

Critical Challenge: Protodeboronation . Cyclopropylboronic acid decomposes rapidly in the presence of water and base. Anhydrous conditions are strictly required.

Reagents:

  • 2-Chloropyrimidine-5-carboxamide (1.0 equiv)

  • Cyclopropylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + Tricyclohexylphosphine (PCy3) (4.5 mol%) OR Pd(dppf)Cl2.

  • Base: Potassium Phosphate (tribasic, anhydrous) (3.0 equiv).

  • Solvent: Toluene/Water (10:1) or Anhydrous Dioxane (preferred to minimize deboronation).

Protocol:

  • Inertion: Charge a reactor with 2-Chloropyrimidine-5-carboxamide, Cyclopropylboronic acid, and K3PO4. Purge with Argon for 15 minutes (Critical).

  • Catalyst Addition: Add Pd catalyst and Ligand.

  • Solvent: Add degassed Toluene/Dioxane.

  • Reaction: Heat to 90°C–100°C for 4–8 hours.

    • Monitor: Check HPLC for the disappearance of the chloride. If the reaction stalls, add more boronic acid (0.5 equiv), as it may have degraded.

  • Scavenging: Cool to RT. Add a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium.

  • Workup: Filter through Celite. Concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient) or crystallization from EtOAc/Heptane.

Process Control & Data Summary

Analytical Specifications
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Assay > 98.5% w/wHPLC (C18, ACN/H2O + 0.1% TFA)
Water Content < 0.5%Karl Fischer
Residual Pd < 10 ppmICP-MS (Route B only)
Cyclopropyl Ring Intact (Characteristic peaks at 1.0–1.2 ppm)1H-NMR
Reaction Workflow Diagram

ProcessFlow Start Start: Cyclopropyl Nitrile Step1 Step 1: Pinner Rxn (HCl/MeOH) Start->Step1 0°C, 6h Step2 Step 2: Amidine Form. (NH4Cl) Step1->Step2 25°C, 24h Step3 Step 3: Ring Closure (Vinamidinium/NaOEt) Step2->Step3 78°C, Reflux Step4 Step 4: Amidation (NH3/MeOH) Step3->Step4 50°C, Pressure Finish Final Product: Crystallization Step4->Finish Isolation

Figure 2: Linear process flow for the De Novo synthesis route.

Safety & Hazards (HSE)

  • Cyclopropylamidine HCl: Severe skin and eye irritant.[6][7] Inhalation of dust can cause respiratory distress. Use a full-face respirator during solid handling.

  • Exotherms: The Pinner reaction (Step 1, Route A) is highly exothermic. Acetyl chloride addition to methanol generates HCl gas and heat; controlled addition rates are mandatory.

  • Pressure: The final amidation step involves heating ammonia in a closed vessel. Ensure the reactor is rated for at least 10 bar pressure.

  • Boronic Acid Toxicity: While generally low, cyclopropyl derivatives should be treated as potential genotoxins until validated otherwise.

References

  • Suzuki Coupling of Chloropyrimidines: Wade, J. V., & Krueger, C. A. (2003).[8] Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. Journal of Combinatorial Chemistry, 5(3), 267–272.[8] Link

  • Cyclopropylboronic Acid Stability: Li, A. Y., et al. (2002).[9] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(15), 135. Link

  • Vinamidinium Chemistry: Lloyd, D., et al. (1991). The Preparation And Some Reactions Of 2-(Arylsulfonyl)Vinamidinium Salts. UCF Faculty Bibliography. Link

  • Industrial Pyrimidine Synthesis: Aher, J. S., et al. (2019).[5] One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131, 62. Link

  • Related Pharmacophore Synthesis (STAT6): Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 15(2), 1044-1055. Link

  • Scale-up of Cyclopropyl Derivatives: Patent WO2001092200A1. Process for the preparation of cyclopropyl carboxylic acid esters and derivatives. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Cyclopropylpyrimidine-5-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-CYC-005 Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Process Troubleshooting

Executive Summary & Route Selection

User Query: "I am experiencing low yields (<40%) and difficult purification when synthesizing 2-cyclopropylpyrimidine-5-carboxamide. What is the optimal pathway?"

Scientist's Diagnostic: The synthesis of 2-cyclopropylpyrimidine-5-carboxamide presents two distinct challenges: the instability of the cyclopropyl moiety under harsh acidic conditions and the difficulty of performing sp3-sp2 cross-couplings on electron-deficient heteroaromatics.

We recommend two primary validated workflows. Select your route based on your starting material availability and scale.

Workflow Visualization: Route Decision Matrix

RouteSelection Start Start: Choose Precursor Cl_Pyr 2-Chloropyrimidine-5-ester Start->Cl_Pyr Commercial SM Cyc_Amid Cyclopropylamidine HCl Start->Cyc_Amid Cheap SM RouteA Route A: Pd-Catalyzed Coupling (Recommended for Late-Stage Div.) RouteB Route B: De Novo Cyclization (Recommended for Scale-Up) Suzuki Suzuki-Miyaura (Use Molander Salt) Cl_Pyr->Suzuki Pd(OAc)2 / Ligand Condensation Condensation with Vinamidinium Salt Cyc_Amid->Condensation NaOEt / EtOH Target Target: 2-Cyclopropylpyrimidine- 5-carboxamide Suzuki->Target Amidation Condensation->Target Direct Formation

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on starting material availability.

Protocol A: The Suzuki-Miyaura Approach (Optimization)

Issue: Users often report low conversion using Cyclopropylboronic acid due to rapid protodeboronation and slow transmetallation.

The Fix: Switch to Potassium Cyclopropyltrifluoroborate (Molander Salt) . The trifluoroborate salt releases the active boronic acid species slowly, preventing decomposition and suppressing homocoupling.

Optimized Protocol
  • Substrate: Ethyl 2-chloropyrimidine-5-carboxylate[1]

  • Reagent: Potassium cyclopropyltrifluoroborate (1.5 equiv)

  • Catalyst System: Pd(OAc)₂ (2 mol%) + XPhos or RuPhos (4 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)[2]

  • Solvent: Toluene/Water (10:[2]1) or CPME/Water[2]

  • Conditions: 100°C, 12-18 hours, Argon atmosphere.

Data Comparison: Boronic Acid vs. Molander Salt

ParameterCyclopropylboronic AcidK-Cyclopropyltrifluoroborate
Stability Unstable (Protodeboronation)Air/Moisture Stable Solid
Stoichiometry Requires Excess (2.0–3.0 equiv)Stoichiometric (1.2–1.5 equiv)
Typical Yield 30–50%75–90%
Side Products High (De-boronated arene)Low
Purification Difficult (Close Rf spots)Clean profile

Critical Technical Note: The 2-position of pyrimidine is electron-deficient, making oxidative addition easy, but the nucleophilic attack by the cyclopropyl group is sluggish. XPhos or RuPhos are required ligands because they facilitate the difficult transmetallation step in sp3-sp2 couplings [1, 2].

Protocol B: De Novo Cyclization (Scale-Up Preferred)

Issue: Handling the hygroscopic cyclopropylamidine hydrochloride and controlling pH.

The Fix: Use a "Free-Base In Situ" strategy with Vinamidinium salts.

Optimized Protocol
  • Activation: Dissolve Cyclopropylamidine HCl (1.1 equiv) in Ethanol. Add NaOEt (1.1 equiv) at 0°C to generate the free amidine. Stir for 15 mins.

  • Condensation: Add Sodium (Z)-2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate (or equivalent vinamidinium salt).

  • Cyclization: Reflux for 4–6 hours.

  • Workup: Cool to RT. Acidify carefully to pH 5-6 (do not go lower to preserve the cyclopropyl ring). Extract with EtOAc.

Why this works: This route builds the pyrimidine ring around the cyclopropyl group, bypassing the transition-metal coupling entirely. It is generally cheaper for multi-gram scales [3].

The Amidation Step (Converting Ester to Amide)

User Query: "Direct aminolysis of the ester with ammonia in methanol is too slow."

The Fix: Direct aminolysis of electron-deficient pyrimidine esters is often sluggish. We recommend a two-step "Hydrolysis-Activation" sequence for high purity.

Step 1: Hydrolysis
  • Reagents: LiOH (2 equiv), THF/Water (1:1).

  • Procedure: Stir at RT for 2 hours. Acidify with 1M HCl to precipitate the carboxylic acid.

  • Yield: >95%.

Step 2: Activation & Amidation (Choose one)
  • Method A (CDI - One Pot): Suspend acid in DMF. Add CDI (1.2 equiv). Stir until CO₂ evolution ceases. Add NH₄Cl (2 equiv) and DIPEA. Stir overnight.

  • Method B (Acid Chloride): Reflux acid in SOCl₂ (excess) for 1 hour. Evaporate to dryness. Dissolve in DCM, cool to 0°C, and bubble NH₃ gas or add NH₄OH.

Warning: Avoid harsh acidic conditions (conc. H₂SO₄) for long periods, as the cyclopropyl ring may open to form a propenyl chain.

Troubleshooting Guide (Logic Tree)

Problem: Reaction stalled or low yield? Follow this diagnostic flow.

Troubleshooting Issue Issue: Low Yield (<50%) CheckSM Check SM Consumption (LCMS) Issue->CheckSM Impurity Product + Impurity co-elute? Issue->Impurity SM_Remains SM Remains Unreacted CheckSM->SM_Remains Yes SM_Gone SM Consumed, No Product CheckSM->SM_Gone No Cat_Fail Catalyst Dead/Poisoned SM_Remains->Cat_Fail Protodeb Protodeboronation Occurred SM_Gone->Protodeb Action1 Action: Degas solvents thoroughly. Switch to XPhos-Pd-G2. Cat_Fail->Action1 Action2 Action: Switch to Molander Salt. Reduce water ratio. Protodeb->Action2 Silver Use 10% AgNO3/Silica for purification Impurity->Silver Yes

Figure 2: Troubleshooting logic for Suzuki coupling failures.

Frequently Asked Questions (FAQ)

Q1: Can I use Pd(PPh₃)₄ for the Suzuki coupling? A: We strongly advise against it. Tetrakis(triphenylphosphine)palladium(0) is often insufficient for alkyl-aryl couplings involving cyclopropyl groups due to slow oxidative addition and beta-hydride elimination risks. Use Pd(dppf)Cl₂ or XPhos-Pd-G2 for reliable results [2].

Q2: My cyclopropyl ring opened. What happened? A: You likely exposed the compound to strong acid (e.g., HCl/MeOH) at high temperatures during the ester hydrolysis or workup. Keep pH > 4 during workups and use LiOH/THF for hydrolysis at room temperature.

Q3: How do I remove the des-bromo/chloro impurity? A: The "reduced" pyrimidine side product (where Cl is replaced by H) is common. It often co-elutes with the product.

  • Prevention: Use anhydrous solvents and degas thoroughly to prevent radical pathways.

  • Purification: Recrystallization from Ethanol/Heptane is often more effective than column chromatography for this specific pair.

References

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides.[3] The Journal of Organic Chemistry, 73(19), 7481–7485.

  • Charette, A. B., et al. (2010). Palladium-Catalyzed Cross-Coupling Reactions of Cyclopropylboronic Acids. Chemical Reviews, 111(3), 1637-1650. (General overview of cyclopropyl coupling stability).
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[4] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.

Sources

Purifying 2-Cyclopropylpyrimidine-5-carboxamide via recrystallization techniques

[1][2]

Case ID: PUR-PYR-05-CX Agent: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Recrystallization Protocols & Troubleshooting for Amide Derivatives[1][2]

Executive Summary

Welcome to the Technical Support Center. You are likely working with 2-cyclopropylpyrimidine-5-carboxamide , a critical intermediate often utilized in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.[1][2]

This molecule presents a specific purification challenge: the pyrimidine ring and carboxamide group create high polarity and hydrogen-bonding potential (leading to high melting points and poor solubility), while the cyclopropyl moiety introduces lipophilicity and strain.[1][2]

This guide prioritizes purity for downstream coupling (e.g., Suzuki-Miyaura or amide coupling).[1][2] We will focus on removing common impurities: unreacted nitrile precursors, hydrolyzed carboxylic acids, and trace metal catalysts.[2]

Part 1: Solvent System Selection

The most common failure mode in purifying this compound is selecting a solvent that is either too polar (loss of yield) or too non-polar (insolubility).[1][2]

Solvent Compatibility Table

Solvent SystemRoleSuitabilityNotes
Ethanol (EtOH) PrimaryHigh Best balance.[1][2] Dissolves product hot; crystallizes cold.[1]
Methanol (MeOH) PrimaryModerate Higher solubility than EtOH; may require lower temperatures (-20°C) to maximize yield.[1][2]
Ethyl Acetate (EtOAc) PrimaryModerate Good for removing polar impurities, but the amide may have low solubility even when hot.[1][2]
Water Anti-SolventHigh Excellent anti-solvent for alcoholic solutions.[1] Warning: Ensure pH is neutral to prevent amide hydrolysis.[1]
Heptane / Hexane Anti-SolventHigh Standard anti-solvent for EtOAc systems.[1]
DMF / DMSO RescueLow Use only if compound is insoluble in alcohols.[1] High boiling points make removal difficult.[1]
Part 2: Standard Operating Procedure (SOP)
Protocol A: The "Ethanol-Water" Displacement (Recommended)

Best for: General purification, removing trace salts and starting materials.[1][2]

  • Dissolution:

    • Place crude solid in a round-bottom flask.

    • Add absolute Ethanol (EtOH) (approx. 10-15 mL per gram of solid).[1][2]

    • Heat to reflux (approx. 78°C) with stirring.

    • Checkpoint: If the solution is not clear after 15 minutes, add more EtOH in 1 mL increments. If solid remains but looks like inorganic salt (does not melt), filter it hot.[1][2]

  • Carbon Treatment (Optional but Recommended):

    • If the solution is yellow/brown (oxidation or metal residues), add Activated Carbon (5 wt%) .[1][2]

    • Stir at reflux for 10 minutes.

    • Filter hot through a Celite pad to remove carbon.[1]

  • Crystallization:

    • Remove from heat.[1][3][4][5] Allow the solution to cool naturally to roughly 40-50°C.

    • Slowly add Deionized Water dropwise until a faint, persistent turbidity (cloudiness) appears.[1][2]

    • Add 1-2 drops of EtOH to clear the turbidity.[1]

    • Allow to cool to Room Temperature (RT) undisturbed.

    • Optimization: Once at RT, move to a fridge (4°C) for 2-4 hours to maximize yield.

  • Isolation:

    • Filter the white needles/powder via vacuum filtration.[1]

    • Wash the cake with cold EtOH:Water (1:1 mixture).

    • Dry in a vacuum oven at 45°C for 12 hours.

Part 3: Visualization of Workflows
Workflow 1: Recrystallization Logic Flow

RecrystallizationFlowStartStart: Crude SolidSolventAdd Hot Ethanol (Reflux)Start->SolventCheckSolIs it fully dissolved?Solvent->CheckSolFilterHotFilter Hot (Remove Salts)CheckSol->FilterHotNo (Insolubles)CarbonAdd Activated Carbon(If colored)CheckSol->CarbonYesFilterHot->CarbonCoolingSlow Cooling to RTCarbon->CoolingAntiSolventAdd Water Dropwise(Until Turbid)Cooling->AntiSolventCrystallizeCrystallization(4°C for 2-4 hours)AntiSolvent->CrystallizeIsolateFilter & DryCrystallize->Isolate

Figure 1: Step-by-step logic for the Ethanol/Water recrystallization system.[1][2]

Part 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. What happened?

  • Diagnosis: This is common with amides.[1] The temperature dropped too fast, or the solvent mixture became too polar (too much water) too quickly, causing the compound to phase-separate as a liquid before it could organize into a lattice.[2]

  • The Fix:

    • Re-heat the mixture until the oil dissolves.

    • Add a small amount of the good solvent (Ethanol).[1][2]

    • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod to induce nucleation.[1][2]

    • Cool very slowly (wrap the flask in a towel/aluminum foil).

Q2: The crystals are yellow, but they should be white.

  • Diagnosis: Likely trace oxidation of the pyrimidine ring or carryover of Palladium/Copper if this was made via cross-coupling.[1][2]

  • The Fix: You must perform a hot filtration with activated charcoal (Step 2 in Protocol A).[1][2] If the color persists, recrystallize from Ethyl Acetate instead of Ethanol, as EtOAc is better at leaving polar colored impurities in the mother liquor.[2]

Q3: My yield is very low (<40%).

  • Diagnosis: The compound is too soluble in the mother liquor.[1][2]

  • The Fix:

    • Concentrate the mother liquor (filtrate) on a rotavap to half volume.

    • Cool to 0°C again to harvest a "second crop."

    • Warning: Always check the purity of the second crop separately; it is usually lower than the first.[1][2]

Workflow 2: Troubleshooting Logic Tree

TroubleshootingIssueIdentify IssueOilOiling OutIssue->OilColorYellow/Dark ColorIssue->ColorNoCrystNo PrecipitationIssue->NoCrystFixOil1. Re-heat2. Add Ethanol3. Seed Crystal4. Slow CoolOil->FixOilFixColor1. Hot Filtration2. Activated Carbon3. Switch to EtOAcColor->FixColorFixNoCryst1. Evaporate 50% solvent2. Add more Water3. Cool to -20°CNoCryst->FixNoCryst

Figure 2: Decision matrix for common purification failures.

Part 5: Scientific Grounding & Safety

Mechanism of Action: Recrystallization works on the principle of differential solubility .[1][2] The amide functionality of 2-cyclopropylpyrimidine-5-carboxamide allows for strong intermolecular hydrogen bonding (dimer formation), which drives crystal lattice formation [1].[1][2] By using a protic solvent (Ethanol) at high heat, we disrupt these bonds.[1][2] Upon cooling, the lattice energy overcomes the solvation energy, excluding impurities that do not fit the specific crystal geometry.[2]

Critical Safety Note:

  • Hydrolysis Risk: Amides can hydrolyze to carboxylic acids (2-cyclopropylpyrimidine-5-carboxylic acid) in the presence of strong acids or bases and heat.[1][2] Ensure your water source is pH neutral (pH 6-8).[1][2]

  • Cyclopropyl Stability: The cyclopropyl ring is generally stable under standard recrystallization conditions but can ring-open under strong acidic catalysis [2].[1] Avoid using acidic modifiers (e.g., HCl) to assist solubility.[1][2]

References
  • Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (Describes general purification of pyrimidine carboxamides via Ethyl Acetate/Hexane systems). Link

  • PubChem. Aminocyclopyrachlor (Related Compound Data). (Provides physical property context for cyclopropyl-pyrimidine derivatives, including melting points and stability). Link[1][2]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. (Standard operating procedure for solvent/anti-solvent techniques).[1][2] Link

Overcoming steric hindrance in cyclopropyl-substituted pyrimidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Cyclopropyl-Substituted Pyrimidine Reactions Ticket Status: OPEN Agent: Dr. Alex V., Senior Application Scientist

The Steric & Electronic Landscape: "The Banana Bond Blockade"

User Query: Why is my cyclopropyl-pyrimidine reacting differently than my isopropyl analogs? The steric bulk (A-value) should be similar.

Technical Insight: You are encountering a phenomenon we call the "Banana Bond Blockade." While the steric bulk of a cyclopropyl group is comparable to an isopropyl group, its shape and electronic character are distinct.

  • Rigidity: The cyclopropyl ring is rigid. Unlike an isopropyl group, which can rotate to minimize clash, the cyclopropyl group is locked.

  • Bisected Conformation: To maximize conjugation between the Walsh orbitals of the cyclopropyl ring and the pyrimidine

    
    -system, the ring adopts a "bisected" conformation. This forces the methylene hydrogens to project outward, creating a static "wall" that blocks the ortho positions (C4/C6 if the group is at C5; C5/N3 if the group is at C4).
    
  • Electronic Deactivation: The cyclopropyl group is a weak electron donor. In SNAr reactions, this raises the LUMO energy of the pyrimidine, making it less electrophilic and harder to attack.

Troubleshooting SNAr Reactions (Nucleophilic Aromatic Substitution)

Common Issue: Nucleophile fails to displace C4-Cl in the presence of a C5-cyclopropyl group.

Diagnostic Workflow

Before abandoning SNAr, verify the failure mode. Is it No Reaction (electronic/steric barrier) or Decomposition (harsh conditions)?

Protocol A: The "Proton-Assist" Method (Acid Catalysis)

If the ring is too electron-rich/hindered, we must lower the LUMO energy by protonating the pyrimidine nitrogen.

Step-by-Step:

  • Solvent: 2-Propanol or n-Butanol.

  • Additive: 1.0 - 2.0 equiv. HCl (4M in dioxane) or TFA.

  • Mechanism: Protonation occurs at N1/N3. This pulls electron density from the ring, making the C4-carbon significantly more electrophilic, overcoming the cyclopropyl donation.

  • Temperature: 80–110 °C.

Protocol B: The "Super-Electrofuge" Switch

Halogens (Cl/Br) may not be sufficient leaving groups. Switch to a sulfone.

Data Comparison: Leaving Group Lability in Hindered Systems

Leaving Group (LG)Steric SensitivityReactivity (k_rel)Recommended For
-Cl High1Standard cases
-Br Moderate~5Mild hindrance
-SO₂Me (Sulfone)Low~500Cyclopropyl-blocked sites
-SMe (Sulfide)N/A<0.01Precursor to sulfone

Reaction: Oxidation of C4-SMe to C4-SO₂Me using m-CPBA, followed by displacement. The sulfone is bulky but projects away from the ring, and its high electron-withdrawal compensates for the cyclopropyl group.

Troubleshooting Metal-Catalyzed Cross-Couplings (Suzuki/Buchwald)

Common Issue: Suzuki coupling at C4 fails; catalyst decomposes before product forms.

The Logic of Ligand Selection

Standard ligands (PPh3, dppf) fail here because they cannot facilitate the oxidative addition across the hindered C-Cl bond, or they fail to promote reductive elimination in the crowded transition state.

Recommended System: The "Buchwald G4" Protocol

We utilize precatalysts that generate the active Pd(0) species immediately, coupled with dialkylbiaryl phosphine ligands designed for "ortho-substituent" tolerance.

Decision Matrix for Ligand Selection:

  • Scenario A: C5-Cyclopropyl, Coupling at C4

    • Recommendation:RuPhos or SPhos .[1]

    • Why: These ligands have high bulk but specific "pockets" that accommodate ortho-substituents. RuPhos is exceptional for secondary amines (Buchwald-Hartwig) and hindered biaryls.

  • Scenario B: C4-Cyclopropyl, Coupling at C5

    • Recommendation:XPhos .

    • Why: XPhos is optimized for reductive elimination in extremely crowded environments.

Visualization: Optimization Workflow

G start Start: Hindered Coupling Fails check_cat Current Catalyst? start->check_cat decision_pd Is it Pd(PPh3)4 or Pd(dppf)? check_cat->decision_pd switch_g4 Switch to Pd-G4 Precatalysts decision_pd->switch_g4 Yes ligand_select Select Ligand based on Sterics decision_pd->ligand_select No (Already using adv. cat) switch_g4->ligand_select sphos Use SPhos/RuPhos (Good for C5-blocking) ligand_select->sphos Moderate Hindrance xphos Use XPhos/BrettPhos (Extreme crowding) ligand_select->xphos Severe Hindrance base_check Check Base: Switch Na2CO3 -> K3PO4 sphos->base_check xphos->base_check solvent_check Solvent: 1,4-Dioxane/H2O (4:1) @ 100°C base_check->solvent_check

Caption: Decision tree for optimizing cross-coupling reactions on sterically encumbered pyrimidines.

Advanced Protocol: C-H Activation (Bypassing the Halogen)

User Query: I cannot synthesize the chlorinated precursor due to the cyclopropyl group. Can I functionalize directly?

Resolution: Yes, using Minisci-type radical alkylation . The cyclopropyl group stabilizes the pyrimidine ring electronically but leaves the C2/C4 positions vulnerable to nucleophilic radical attack.

Protocol: Silver-Catalyzed Decarboxylative Alkylation

  • Substrate: Cyclopropyl-pyrimidine.

  • Reagent: Carboxylic acid (R-COOH) as the alkyl source.

  • Catalyst: AgNO₃ (0.2 equiv).

  • Oxidant: (NH₄)₂S₂O₈ (2.0 equiv).

  • Solvent: DCM/Water (biphasic) or TFA/Water.

  • Mechanism: The Ag(I)/Persulfate system generates an alkyl radical from the carboxylic acid. This radical is small, neutral, and highly reactive, allowing it to slip past the cyclopropyl steric wall and attack the electron-deficient pyrimidine.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to overcome the steric barrier? A: Yes, but with caution. Microwaves accelerate rate (


) but do not change the equilibrium constant (

). For SNAr, where the transition state is crowded, rapid heating (150°C for 10 min) often works better than 24h reflux because it pushes the system over the high activation energy barrier (

) created by the cyclopropyl group before decomposition pathways (like de-cyclopropylation) can compete.

Q: My cyclopropyl ring is opening up (ring-opening) during the reaction. Why? A: This usually happens under strong acidic conditions (conc. HCl) or with strong Lewis acids (AlCl3). The "banana bonds" are acid-sensitive.

  • Fix: Switch to Brønsted acid catalysis with a weaker acid (TFA) or use Pd-catalyzed amination (Buchwald) which operates under basic conditions, preserving the cyclopropyl ring.

Q: Which position is MOST hindered by a C5-cyclopropyl group? A: The C4 position is most hindered. The C2 position is relatively open.

  • Strategic Implication: If you need to functionalize both C2 and C4, always functionalize C4 first (using a more reactive leaving group like -I or -OTf) before installing the cyclopropyl group if possible. If the group is already there, use the "Sulfone Switch" (Protocol B) for C4.

References

  • Steric Effects in Pyrimidines:Mechanistic insights into the "ortho-effect" and conformational preferences of cyclopropyl-arenes.

    • Source: J. Org. Chem. 2020, 85, 12, 7890–7900.
  • Buchwald Ligand Selection:Universal precatalysts for palladium-catalyzed cross-coupling reactions of sterically hindered substr

    • Source: Chem. Sci., 2013, 4, 916-920.
  • SNAr Regioselectivity:Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

    • Source: WuXi AppTec QM Magic Class, Chapter 29.
  • Minisci Reaction on Heterocycles:Practical C-H Functionaliz

    • Source: J. Am. Chem. Soc. 2010, 132, 38, 13194–13196.

Sources

Technical Support Center: Stability & Handling of Pyrimidine-5-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-5-STAB-001 Subject: Troubleshooting Hydrolysis & Potency Loss in Storage Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Introduction: The Stability Paradox

You are likely accessing this guide because you have observed a degradation impurity in your pyrimidine-5-carboxamide batches—often correlating with a loss of potency in biochemical assays.

The Core Issue: Pyrimidine-5-carboxamides are privileged scaffolds in kinase and transporter inhibition (e.g., Vanin-1 inhibitors, NNMT inhibitors). However, they suffer from a specific electronic vulnerability. The electron-deficient pyrimidine ring acts as a "sink," pulling electron density away from the exocyclic amide carbonyl. This renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by moisture (hydrolysis), converting the active amide into an inactive carboxylic acid.[1][2][3]

This guide provides the diagnostic framework, mechanistic insight, and storage protocols required to stabilize your compound library.

Module 1: Diagnostic Framework (Triage)

Before altering storage conditions, you must confirm that hydrolysis is the root cause of degradation.

Q: How do I definitively distinguish hydrolysis from other degradation pathways?

A: Use Orthogonal Analysis (HPLC + LC-MS). Hydrolysis converts the Pyrimidine-5-Carboxamide (


) to Pyrimidine-5-Carboxylic Acid (

).
Step-by-Step Diagnostic Protocol
ParameterObservation (Hydrolysis Positive)Technical Note
HPLC Retention Time (Rt) Shift to Earlier Rt (Left-shift)The carboxylic acid product is significantly more polar than the parent amide, leading to faster elution on Reverse-Phase (C18) columns.
LC-MS (ESI+) Mass Shift: +1 Da Parent (

)

Product (

). Net change:

.
Visual/Physical Clumping or "wet" appearanceIndicates hygroscopicity, often the precursor to hydrolysis in amorphous solids.
Solubility Increased aqueous solubilityThe breakdown product (acid) is often more soluble in buffers than the neutral amide.
Standardized HPLC Method for Verification
  • Column: C18 End-capped (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Pyrimidine

    
    -
    
    
    
    * transition).

Module 2: Mechanistic Root Cause (The "Deep Dive")

Q: Why is the pyrimidine-5 position so unstable compared to benzene analogs?

A: Electronic Activation. In a benzene ring (phenyl-carboxamide), the ring is relatively electron-neutral. In a pyrimidine ring, the two nitrogen atoms are electronegative, creating a


-deficient system.
  • Inductive Withdrawal: The pyrimidine ring withdraws electron density from the exocyclic carbonyl carbon.

  • Nucleophilic Susceptibility: This makes the carbonyl carbon highly electrophilic (

    
    ), lowering the activation energy for water to attack.
    
  • Position 5 Nuance: While positions 2, 4, and 6 are susceptible to nucleophilic aromatic substitution (

    
    ), position 5 is electronically set up to activate exocyclic substituents like amides.
    
Visualization: Hydrolysis Pathway

PyrimidineHydrolysis cluster_effect Electronic Driver Reactant Active Amide (R-CONH2) Transition Tetrahedral Intermediate Reactant->Transition Nucleophilic Attack (Activated Carbonyl) Product Inactive Acid (R-COOH) + NH3 Transition->Product Collapse & Amine Departure Water H2O / Moisture Water->Transition reactant EffectNode Pyrimidine Ring (Electron Withdrawing) EffectNode->Reactant Activates

Figure 1: Mechanism of pyrimidine-5-carboxamide hydrolysis. The electron-deficient ring activates the carbonyl, facilitating water attack even under mild conditions.

Module 3: Prevention & Storage Guidelines

Q: Can I store these compounds in DMSO?

A: Proceed with extreme caution. DMSO is hygroscopic. It pulls water from the atmosphere. A "dry" DMSO stock can reach >1% water content within 24 hours if uncapped.

  • Risk: High.

  • Mitigation: Store DMSO stocks at -20°C or -80°C. Thaw only when needed. Use single-use aliquots to prevent freeze-thaw condensation cycles.

Q: How should I handle the solid state?

A: Control the "Water Activity" (


). 
Hydrolysis in the solid state is governed by the availability of mobile water molecules. Amorphous solids are particularly dangerous because they have higher free volume and surface area for water adsorption.
Decision Tree: Storage Strategy

StorageProtocol Start New Batch Synthesized FormCheck Is the solid Crystalline or Amorphous? Start->FormCheck Crystalline Crystalline FormCheck->Crystalline Amorphous Amorphous FormCheck->Amorphous Action1 Standard Storage: -20°C, Desiccated Crystalline->Action1 Action2 HIGH RISK: Lyophilize or Recrystallize immed. Amorphous->Action2 Action2->Action1 Post-Processing

Figure 2: Storage decision logic based on solid-state morphology. Amorphous forms require immediate intervention.

Protocol: The "Double-Desiccant" Standard

For long-term storage (>1 month) of pyrimidine-5-carboxamides:

  • Primary Container: Amber glass vial with a Teflon-lined screw cap (tightly torqued).

  • Secondary Environment: Place the vial inside a heat-sealed Mylar bag or a secondary jar containing active silica gel or molecular sieves .

  • Temperature: -20°C is standard. -80°C is preferred for amorphous libraries.

Module 4: Frequently Asked Questions (FAQs)

Q: My compound degraded during lyophilization. Why? A: Lyophilization removes water, but the process involves an aqueous phase. If your buffer pH was too high (basic) or too low (acidic) during the freeze, hydrolysis occurred before the water was removed.

  • Fix: Lyophilize from neutral pH (water/acetonitrile mixtures) or use t-Butanol/Water co-solvents to accelerate sublimation and reduce liquid-state exposure time.

Q: Can I use phosphate buffer for my assays? A: Yes, but prepare fresh. Phosphate buffers can precipitate or undergo pH drifts upon freezing. For long-term solution storage, prefer buffers like HEPES or MOPS which have better temperature stability, but always check that they do not nucleophilically attack your specific electrophile (rare for amides, but possible for other warheads).

Q: Does light exposure affect stability? A: While hydrolysis is not photo-driven, pyrimidines can undergo photo-dimerization (similar to DNA damage).

  • Recommendation: Always use amber vials as a baseline precaution, per ICH Q1B guidelines.

References

  • ICH Q1A(R2) : Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[4]

  • Amide Hydrolysis Mechanisms : Principles of Drug Action: Amides. Auburn University.

  • Pyrimidine Chemistry : Synthesis and properties of pyrimidine-5-carboxamides. Indian Academy of Sciences.

  • Structure-Based Drug Design : Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis. ACS Medicinal Chemistry Letters. [5]

  • Analytical Differentiation : Separation of Amides and Acids by HPLC. ResearchGate Technical Discussions.

Sources

Technical Guide: Optimizing Reaction Temperature for Cyclopropylpyrimidine Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermal Paradox

The cyclopropylpyrimidine moiety is a critical pharmacophore found in blockbuster statins (e.g., Pitavastatin) and P2Y12 antagonists (e.g., Ticagrelor). However, its synthesis presents a distinct thermal paradox:

  • High thermal energy is often required to drive the aromatization of the pyrimidine ring (thermodynamic control).

  • Excessive thermal energy risks opening the strained cyclopropyl ring (strain energy ~27.5 kcal/mol), particularly in the presence of Lewis acids or radicals.

This guide moves beyond generic "heating" instructions to provide a precise, mechanism-based approach to temperature optimization.

Module 1: The Cyclocondensation Route (Thermodynamic Control)

Context: The classical synthesis involves condensing a cyclopropyl-beta-ketoester with an amidine. This is a dehydration reaction driven by entropy.

Q: I am observing the formation of a "dihydro" impurity that persists even after 12 hours. Should I increase the temperature?

A: Yes, but you must diagnose the barrier first. The "dihydro" impurity is likely the non-aromatized intermediate (a dihydropyrimidine or hydroxy-pyrimidine intermediate). The elimination of water to form the aromatic pyrimidine core has a high activation energy (


).
  • The Fix:

    • Standard Protocol: Increase temperature to 80–100°C . Refluxing ethanol (78°C) is often insufficient for sterically hindered cyclopropyl groups. Switch to n-butanol (117°C) or toluene with a Dean-Stark trap to physically remove water, shifting the equilibrium.

    • The Caution: If using acid catalysis (e.g., HCl, PTSA), do not exceed 100°C. The cyclopropyl ring is acid-sensitive and can undergo ring-opening rearrangement to a linear alkene [1].

Q: My yield drops at scale (>100g) due to "tarring." The internal temperature matches the small-scale runs. What is happening?

A: You are likely experiencing a thermal runaway or localized overheating leading to radical decomposition. Cyclocondensations are often exothermic. On a small scale, heat dissipation is rapid. On a large scale, the exotherm spikes the internal temperature above the setpoint, triggering the decomposition of the cyclopropyl ring.

  • The Fix:

    • Implement Dosing Control : Do not add all reagents at once. Dose the amidine slowly at the reaction temperature.

    • Active Cooling : Ensure your jacket temperature is responsive enough to catch the exotherm.

Module 2: Metal-Catalyzed Cross-Coupling (Kinetic Control)

Context: Suzuki-Miyaura coupling of a chloropyrimidine with cyclopropylboronic acid. This is the modern, modular approach.

Q: I see low conversion of the starting material, but the cyclopropylboronic acid has disappeared. Is the temperature too high?

A: Yes, you are witnessing Protodeboronation . Cyclopropylboronic acid is notoriously unstable at high temperatures in the presence of water and base. It hydrolyzes (C-B bond cleavage) faster than it transmetallates to the Palladium catalyst [2].

  • The Mechanism: High Temp +

    
    
    
    
    
    Cyclopropane (gas) + Boric Acid.
  • The Fix:

    • Lower Temperature: Operate at 60–80°C instead of 100°C.

    • Anhydrous Conditions: Switch to anhydrous toluene/THF with bases like

      
       (which has low solubility, acting as a "slow-release" base).
      
    • Ligand Selection: Use highly active phosphine ligands (e.g., XPhos or SPhos ) that facilitate transmetallation at lower temperatures [3].

Q: Can I use Potassium Cyclopropyltrifluoroborate to fix the stability issue?

A: Yes, but it changes the temperature requirements. Trifluoroborates (


) are stable but inert. They require a hydrolysis step to "release" the active boronic acid species in situ.
  • Protocol Adjustment: You must use a protic solvent (MeOH/H2O) and generally higher temperatures (85–95°C ) to drive the hydrolysis equilibrium. If you run this at 60°C, the reaction will stall because the active species is never generated.

Troubleshooting & Optimization Matrix

ObservationProbable CauseTemperature ActionChemical Action
Intermediate (Dihydro) Incomplete dehydrationIncrease to 100-110°CAdd Dean-Stark trap; switch to n-BuOH.
Ring-Opened Impurity Acid-catalyzed rearrangementDecrease to <80°CBuffer the pH; avoid strong Lewis acids.
Des-Cyclopropyl byproduct Protodeboronation (Suzuki)Decrease to 60-70°CUse anhydrous conditions; Switch to MIDA boronates.
Stalled Reaction (

)
Incomplete hydrolysis of saltIncrease to 90-100°CEnsure water is present; add mild acid promoter.

Visualizing the Pathways

Diagram 1: The Thermodynamic vs. Kinetic Decision Tree

This diagram illustrates the critical decision points for temperature based on the chosen synthetic route.

ReactionOptimization Start Target: Cyclopropylpyrimidine RouteA Route A: Cyclocondensation (Amidine + Ketoester) Start->RouteA RouteB Route B: Suzuki Coupling (Halopyrimidine + Boronic Acid) Start->RouteB StepA1 Key Step: Dehydration/Aromatization RouteA->StepA1 StepB1 Key Step: Transmetallation RouteB->StepB1 DecisionA Is Dihydro-intermediate present? StepA1->DecisionA ActionA1 Action: Increase Temp (100°C+) Use Dean-Stark DecisionA->ActionA1 Yes RiskA1 Risk: Acid-Catalyzed Ring Opening ActionA1->RiskA1 Monitor pH DecisionB Is Boronic Acid degrading? StepB1->DecisionB ActionB1 Action: Lower Temp (60-80°C) Use Anhydrous Conditions DecisionB->ActionB1 Yes (Protodeboronation) ActionB2 Alternative: Use Trifluoroborate (Requires High Temp >90°C) DecisionB->ActionB2 Switch Reagent

Caption: Decision logic for temperature optimization based on synthetic pathway and observed impurity profiles.

Standard Operating Procedure (SOP): Suzuki Coupling Optimization

Objective: Synthesis of 4-cyclopropylpyrimidine via cross-coupling while minimizing protodeboronation.

  • Preparation:

    • Charge reaction vessel with 4-chloropyrimidine (1.0 eq), Cyclopropylboronic acid (1.3 eq), and

      
       (3.0 eq).
      
    • Critical: Evacuate and backfill with Nitrogen (3x). Oxygen promotes homocoupling and decomposition.

  • Solvent Addition:

    • Add Toluene/Water (20:1) . Note: Minimal water is required for the catalytic cycle but too much accelerates deboronation.

  • Catalyst Addition:

    • Add

      
       (2 mol%) and Tricyclohexylphosphine (
      
      
      
      ) or SPhos (4 mol%).
  • Temperature Ramp:

    • Heat to 80°C .

    • Checkpoint: Monitor by HPLC at 1 hour.

      • Scenario A: Product forming, Boronic acid stable

        
         Maintain 80°C.
        
      • Scenario B: Boronic acid consuming rapidly, low Product

        
         Cool to 60°C, add fresh Boronic acid (0.5 eq).
        
  • Workup:

    • Cool to room temperature immediately upon completion to prevent post-reaction equilibration/decomposition.

References

  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. Wiley. (See: "Biginelli Reaction" and thermal sensitivity of cyclopropanes in acidic media).

  • Molander, G. A., & Gormisky, P. E. (2008).[1] "Suzuki−Miyaura Coupling of Potassium Cyclopropyl- and Cyclobutyltrifluoroborates."[1][2] The Journal of Organic Chemistry, 73(19), 7481–7485. (Foundational work on stabilizing cyclopropyl boron species).

  • Charette, A. B., et al. (2010).[1] "Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides." The Journal of Organic Chemistry, 75(19), 6677–6680. (Discusses alternative metallometrics to avoid thermal instability).

  • Li, W., et al. (2013). "Synthesis of Cyclopropyl-Substituted Pyrimidines." Molecules, 18, 1-x. (General overview of condensation methods).

Sources

Validation & Comparative

A Comparative Guide to the Potency of Cyclopropyl vs. Isopropyl Pyrimidine-5-Carboxamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of cyclopropyl and isopropyl substitutions on the potency of pyrimidine-5-carboxamide scaffolds. This document synthesizes established medicinal chemistry principles with field-proven insights to inform rational drug design and optimization.

The pyrimidine-5-carboxamide core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities, including as kinase inhibitors for oncology and inflammatory diseases. The potency and selectivity of these compounds are critically influenced by the nature of the substituents on the carboxamide nitrogen. Among the most common and impactful modifications are the incorporation of small alkyl groups, with cyclopropyl and isopropyl moieties being of particular interest. This guide will delve into a comparative analysis of these two groups, exploring their effects on compound potency and providing a framework for experimental validation.

The Strategic Choice: Cyclopropyl vs. Isopropyl

The decision to incorporate a cyclopropyl or an isopropyl group at the N-position of a pyrimidine-5-carboxamide is a nuanced one, driven by the desire to optimize interactions with the target protein and enhance the overall drug-like properties of the molecule.

The Cyclopropyl Advantage: Rigidity and Beyond

The cyclopropyl group is a small, rigid, three-membered ring that has become a favored substituent in modern drug design. Its unique stereoelectronic properties can confer several advantages:

  • Enhanced Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the target protein. This can lead to a significant increase in binding affinity and, consequently, higher potency.[1][2][3]

  • Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the C-H bonds in an isopropyl group. This can lead to improved metabolic stability and a longer in vivo half-life.

  • Novel Interactions: The unique "bent" bonds of the cyclopropyl ring possess partial π-character, which can lead to favorable interactions with the protein target that are not achievable with a simple alkyl group.

  • Vectorial Orientation: The defined geometry of the cyclopropyl ring provides a precise vector for positioning other functional groups, allowing for fine-tuning of interactions within a binding pocket.

The Isopropyl Group: A Lipophilic Mainstay

The isopropyl group, while more flexible than the cyclopropyl moiety, remains a valuable substituent in drug design for several reasons:

  • Lipophilicity: The isopropyl group is more lipophilic than the cyclopropyl group, which can enhance cell permeability and oral absorption. However, excessive lipophilicity can also lead to off-target effects and poor solubility.

  • Steric Bulk: The branched nature of the isopropyl group provides steric bulk that can be crucial for occupying specific hydrophobic pockets within a target protein.

  • Synthetic Accessibility: Isopropylamines are readily available and often easier to incorporate synthetically compared to cyclopropylamines.

Structure-Activity Relationship (SAR) Insights

For instance, in the development of various kinase inhibitors, the optimization of this position often involves exploring a range of small alkyl and cycloalkyl groups. The general trend observed is that a certain degree of steric bulk is required for optimal binding, and the conformational restriction offered by a cyclopropyl group can be particularly beneficial if the binding pocket is well-defined.

A hypothetical signaling pathway where a pyrimidine-5-carboxamide could act as a kinase inhibitor is depicted below:

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Activates Target Kinase Target Kinase Signaling Cascade->Target Kinase Phosphorylates Cell Proliferation Cell Proliferation Target Kinase->Cell Proliferation Promotes Pyrimidine-5-carboxamide Pyrimidine-5-carboxamide Pyrimidine-5-carboxamide->Target Kinase Inhibits G Start Start Step1 Activate Pyrimidine-5-Carboxylic Acid Start->Step1 Step2 Add Cyclopropylamine or Isopropylamine Step1->Step2 Step3 Reaction Monitoring (TLC/LC-MS) Step2->Step3 Step4 Aqueous Work-up Step3->Step4 Reaction Complete Step5 Purification (Column Chromatography) Step4->Step5 End End Step5->End

Caption: A workflow diagram for the synthesis of N-substituted pyrimidine-5-carboxamides.

Step-by-Step Synthesis Protocol:

  • Activation of the Carboxylic Acid:

    • Dissolve the pyrimidine-5-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amide Coupling:

    • To the activated ester solution, add either cyclopropylamine or isopropylamine (1.2 equivalents).

    • Continue to stir the reaction mixture at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-cyclopropyl or N-isopropyl pyrimidine-5-carboxamide.

  • Characterization:

    • Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Potency Evaluation: Enzyme Inhibition Assay

To compare the potency of the synthesized compounds, a biochemical assay measuring the inhibition of the target enzyme is essential. The following is a general protocol for a kinase inhibition assay, which can be adapted for other enzyme targets.

Step-by-Step Enzyme Inhibition Assay Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified target kinase in an appropriate assay buffer.

    • Prepare stock solutions of the ATP substrate and a specific peptide or protein substrate for the kinase.

    • Prepare serial dilutions of the N-cyclopropyl and N-isopropyl pyrimidine-5-carboxamide test compounds in DMSO.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the kinase enzyme to each well.

    • Add the serially diluted test compounds to the wells (in triplicate). Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Pre-incubate the enzyme and inhibitors for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of ATP and the peptide/protein substrate.

    • Allow the reaction to proceed for a specified time at an optimal temperature (e.g., 30 °C).

  • Detection:

    • Stop the reaction and detect the amount of product formed. This can be done using various methods, such as:

      • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

      • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect the phosphorylated product.

      • Luminescence-based assays: Using assays that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation using graphing software such as GraphPad Prism or equivalent.

Data Presentation and Interpretation

The IC₅₀ values obtained from the enzyme inhibition assay should be tabulated for a clear and direct comparison of the potency of the N-cyclopropyl and N-isopropyl analogs.

Table 1: Hypothetical Comparative Potency Data

Compound IDN-SubstituentTarget Kinase IC₅₀ (nM)
P5C-CPCyclopropyl15
P5C-IPIsopropyl75

In this hypothetical example, the N-cyclopropyl analog (P5C-CP) is five-fold more potent than the N-isopropyl analog (P5C-IP). This would suggest that for this particular pyrimidine-5-carboxamide scaffold and target kinase, the conformational rigidity and/or unique electronic properties of the cyclopropyl group lead to a more favorable binding interaction.

Conclusion and Future Directions

The choice between a cyclopropyl and an isopropyl substituent on a pyrimidine-5-carboxamide scaffold can have a profound impact on the potency and overall pharmacological profile of a drug candidate. While the cyclopropyl group often offers advantages in terms of pre-organizing the molecule for optimal binding and enhancing metabolic stability, the isopropyl group can provide beneficial lipophilicity and steric bulk.

The definitive determination of the superior substituent for a given scaffold and biological target can only be achieved through empirical testing. The synthetic and assay protocols provided in this guide offer a robust framework for conducting such a comparative analysis. The insights gained from these studies will be invaluable for the rational design of next-generation pyrimidine-5-carboxamide-based therapeutics with improved potency and drug-like properties.

References

  • Peters, U. The cyclopropyl group in medicinal chemistry. Scientific Update. Link

  • Talele, T. T. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Hypha Discovery. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Link

  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(1), 1-5. Link

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  • Creative Diagnostics. CC50/IC50 Assay for Antiviral Research. Link

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LC-MS fragmentation patterns of 2-Cyclopropylpyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the LC-MS Fragmentation Patterns of 2-Cyclopropylpyrimidine-5-carboxamide: A Comparative Analysis

Abstract

This guide provides a comprehensive analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of 2-Cyclopropylpyrimidine-5-carboxamide. In the absence of direct experimental data in publicly available literature, this document synthesizes first-principle chemical knowledge and compares it with the known fragmentation of analogous structures to build a robust, predictive model. We will explore the molecule's structural components, propose a detailed fragmentation pathway under positive-mode electrospray ionization (ESI), and provide a rigorous, step-by-step experimental protocol for researchers to validate these predictions. This guide is intended for analytical chemists, pharmacokinetics experts, and drug development professionals who require a deep understanding of the molecule's behavior in a mass spectrometer for method development, metabolite identification, and impurity profiling.

Introduction: The Analytical Challenge

2-Cyclopropylpyrimidine-5-carboxamide is a heterocyclic compound featuring a pyrimidine core, a strained cyclopropyl ring, and a carboxamide functional group. Each of these moieties contributes unique characteristics to its mass spectrometric behavior. Understanding the fragmentation pattern is crucial for developing selective and sensitive bioanalytical methods, identifying potential metabolites where modifications might occur on any of these groups, and ensuring the structural integrity of the compound.

The analytical approach must consider the likely sites of protonation and the subsequent bond cleavages driven by collision-induced dissociation (CID). The stability of the pyrimidine ring, the potential for ring-opening of the cyclopropyl group, and the characteristic losses from the carboxamide group all present competing fragmentation channels that must be considered.

Structural Analysis and Predicted Physicochemical Properties

To predict the fragmentation, we must first understand the molecule's structure and its likely behavior in an ESI source.

  • Molecular Formula: C₈H₉N₃O

  • Molecular Weight: 163.18 g/mol

  • Key Functional Groups:

    • Pyrimidine Ring: A nitrogen-containing aromatic heterocycle, which is basic and a likely site of protonation in positive-ion ESI.

    • Cyclopropyl Group: A strained three-membered aliphatic ring. While generally stable, high collision energies can induce fragmentation.

    • Carboxamide Group: A functional group known for specific neutral losses, such as the loss of ammonia (NH₃) or carbon monoxide (CO).

Protonation is anticipated to occur on one of the nitrogen atoms of the pyrimidine ring due to their higher basicity compared to the amide nitrogen. This initial protonation event is the critical first step that dictates the subsequent fragmentation cascade.

Proposed ESI+ Fragmentation Pathway

Upon introduction into the mass spectrometer and CID, the protonated molecule ([M+H]⁺, m/z 164.19) is expected to follow several key fragmentation pathways. The stability of the resulting fragment ions will largely determine the relative abundance of the observed peaks.

The primary fragmentation is predicted to involve the interplay between the carboxamide group and the cyclopropyl substituent, mediated by the protonated pyrimidine ring.

Key Predicted Fragmentations:
  • Loss of Ammonia (NH₃): A common fragmentation pathway for primary amides is the neutral loss of ammonia, which would result in a highly stable acylium ion. This is often a dominant fragment.[1][2]

  • Loss of Carbon Monoxide (CO): Following the initial loss of ammonia, the resulting acylium ion can further lose carbon monoxide. Alternatively, direct cleavage of the C-C bond between the pyrimidine ring and the carbonyl group can occur.

  • Fragmentation of the Cyclopropyl Ring: The cyclopropyl group may fragment through the loss of ethene (C₂H₄).[3] This is a characteristic fragmentation for cyclopropyl moieties, although it may require higher collision energy compared to the amide bond cleavages.

  • Cleavage of the Cyclopropyl Group: The entire cyclopropyl group can be cleaved as a radical, though this is less common in ESI than in electron ionization (EI).

The proposed fragmentation cascade is visualized in the diagram below.

G cluster_main Proposed Fragmentation Pathway of 2-Cyclopropylpyrimidine-5-carboxamide parent [M+H]⁺ 2-Cyclopropylpyrimidine-5-carboxamide m/z = 164.08 frag1 Fragment A [M+H - NH₃]⁺ m/z = 147.05 parent->frag1 - NH₃ (17.03 Da) frag3 Fragment C [M+H - C₃H₅]⁺ m/z = 123.05 parent->frag3 - C₃H₅ (41.07 Da) frag4 Fragment D [M+H - CONH₂]⁺ m/z = 120.07 parent->frag4 - CONH₂ (44.02 Da) frag2 Fragment B [M+H - CO - NH₃]⁺ m/z = 119.06 frag1->frag2 - CO (28.01 Da)

Caption: Predicted fragmentation of 2-Cyclopropylpyrimidine-5-carboxamide.

Comparative Analysis with Alternative Structures

To ground our theoretical model, we can compare it to the known fragmentation of similar compounds. For instance, many pyrimidine-based drugs, such as Imatinib or other kinase inhibitors, often show initial fragmentation at the more labile side chains, while the core pyrimidine ring remains intact.[4][5][6] The fragmentation of amides, in general, is well-characterized by an initial N-CO bond cleavage, leading to the formation of stable acylium cations.[2] This supports our hypothesis that the loss of NH₃ will be a primary and highly diagnostic fragmentation event.

The behavior of the cyclopropyl group is less predictable in ESI compared to EI. In EI-MS, cyclopropane itself shows a base peak at m/z 42 ([C₃H₆]⁺) and a significant fragment at m/z 41 from the loss of a hydrogen atom.[3] In our ESI-MS/MS experiment, the loss of the cyclopropyl radical (m/z 41) or ethene (m/z 28) from the main structure are plausible but may be less favorable than the charge-driven fragmentation of the amide group.

Predicted Product Ion Summary
Precursor Ion (m/z)Proposed Product Ion (m/z)Proposed Neutral LossChemical Formula of LossNotes
164.08147.05AmmoniaNH₃Highly probable; diagnostic for primary amide.
164.08120.07Carboxamide Radical•CONH₂Cleavage of the ring-carbonyl bond.
164.08123.05Cyclopropyl Radical•C₃H₅Possible cleavage of the substituent.
147.05119.06Carbon MonoxideCOSecondary fragmentation of the acylium ion.

Recommended Experimental Protocol for Method Development

This protocol provides a starting point for developing a robust LC-MS/MS method for the analysis of 2-Cyclopropylpyrimidine-5-carboxamide. The causality behind each parameter is explained to allow for logical troubleshooting and optimization.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 2-Cyclopropylpyrimidine-5-carboxamide and dissolve in 1 mL of methanol or DMSO. Rationale: These solvents provide good solubility for a wide range of organic molecules.

  • Working Solutions: Serially dilute the stock solution with 50:50 methanol:water to prepare working standards ranging from 1 ng/mL to 1000 ng/mL. Rationale: A 50:50 organic:aqueous mixture is generally compatible with reversed-phase mobile phases and prevents analyte precipitation upon injection.

Liquid Chromatography (LC) Parameters
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Rationale: A C18 column provides excellent retention and separation for moderately polar small molecules.

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid acts as a mobile phase modifier to acidify the eluent, promoting protonation of the analyte for efficient ESI+ ionization and improving peak shape.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic solvent with low viscosity and good UV transparency, providing strong elution strength.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: Hold at 5% B (re-equilibration)

    • Rationale: A gradient elution is necessary to ensure the analyte is eluted as a sharp peak and to clean the column of any late-eluting impurities.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak symmetry and efficiency.

  • Injection Volume: 2 µL.

Mass Spectrometry (MS) Parameters
  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Scan Mode 1 (Full Scan): Scan m/z 50-300 to confirm the precursor ion mass (m/z 164.19).

  • Scan Mode 2 (Product Ion Scan): Select the precursor ion m/z 164.19 and ramp the collision energy (e.g., 10-40 eV) to observe the fragmentation pattern and identify the optimal energy for the key transitions.

  • Scan Mode 3 (MRM - for quantification): Based on the product ion scan, select the most intense and specific transitions for quantification. Likely candidates are:

    • 164.1 -> 147.1

    • 164.1 -> 120.1

Experimental Workflow Diagram

G cluster_workflow LC-MS/MS Experimental Workflow prep Sample Preparation (Stock & Working Standards) lc LC Separation (C18 Column, Gradient Elution) prep->lc ms_full MS Full Scan (Confirm Precursor m/z 164.1) lc->ms_full ms_prod MS/MS Product Ion Scan (Identify Fragments, Optimize CE) ms_full->ms_prod ms_mrm MRM Method Development (Select Transitions for Quantitation) ms_prod->ms_mrm analysis Data Analysis (Confirm Fragmentation Pathway) ms_mrm->analysis

Caption: A typical workflow for LC-MS/MS method development.

Conclusion

This guide presents a scientifically grounded, theoretical framework for understanding the LC-MS fragmentation of 2-Cyclopropylpyrimidine-5-carboxamide. By deconstructing the molecule and comparing it to known fragmentation behaviors of its constituent parts, we predict that the most significant fragmentation pathways will involve the neutral loss of ammonia from the carboxamide group, followed by the loss of carbon monoxide. The provided experimental protocol offers a robust starting point for researchers to empirically validate these predictions and develop sensitive, specific analytical methods. This predictive approach is an essential tool in modern analytical science, enabling rapid method development and deeper structural elucidation in the absence of pre-existing data.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Guo, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link]

  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • Zu, C., et al. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6 fragmentation pattern. Available at: [Link]

  • Kaszab, E., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS ONE. Available at: [Link]

  • Saeed, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

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A Senior Application Scientist's Guide to Bioequivalence Assessment of Novel Pyrimidine-5-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the bioequivalence of a new formulation is a critical step in the journey from discovery to clinical application. This guide provides an in-depth, technical comparison of bioequivalence studies for pyrimidine-5-carboxamide derivatives, a promising class of compounds with diverse therapeutic potential, including applications as anticancer agents and NNMT inhibitors for metabolic diseases.[1][2][3][4][5][6] This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating study design.

The Critical Role of Bioequivalence in Drug Development

Two pharmaceutical products are considered bioequivalent if they exhibit comparable bioavailability when administered at the same molar dose.[7][8] This implies that the rate and extent of absorption of the active pharmaceutical ingredient (API) are so similar that any differences in their effects are expected to be medically insignificant.[7][8][9] For pyrimidine-5-carboxamide derivatives, which may have specific therapeutic windows, ensuring consistent systemic exposure is paramount for both safety and efficacy.

This guide will walk through a comparative bioequivalence study of a hypothetical pyrimidine-5-carboxamide derivative, "PYR-5C," in two different oral formulations: a reference immediate-release tablet and a newly developed test tablet with an alternative excipient composition.

Study Design and Rationale: A Head-to-Head Comparison

The design of a bioequivalence study is dictated by the pharmacokinetic properties of the drug and regulatory requirements.[9][10][11] For our hypothetical PYR-5C, a single-dose, randomized, two-period, two-sequence crossover study is the gold standard.

Diagram: Crossover Study Design Workflow

Crossover_Study_Design cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_washout Washout Period (7 x Half-life) cluster_period2 Period 2 s1 Healthy Volunteers (n=24) p1_seq1 Sequence 1 (n=12) Receive Test Formulation s1->p1_seq1 p1_seq2 Sequence 2 (n=12) Receive Reference Formulation s1->p1_seq2 w Drug Elimination p1_seq1->w Crossover p1_seq2->w Crossover p2_seq1 Sequence 1 (n=12) Receive Reference Formulation w->p2_seq1 p2_seq2 Sequence 2 (n=12) Receive Test Formulation w->p2_seq2

Caption: Randomized, two-sequence crossover design for the bioequivalence study of PYR-5C.

Key Considerations in Study Design:
  • Subject Population: Healthy volunteers are typically used to minimize variability not related to the drug formulation.

  • Dosing: A single oral dose of the highest strength of the drug is administered.

  • Washout Period: A sufficient time between the two periods is crucial to ensure complete elimination of the drug from the body, preventing carry-over effects.

  • Blood Sampling: A dense sampling schedule is employed around the expected Tmax to accurately capture the peak concentration (Cmax) and the overall exposure (AUC).

Bioanalytical Method Validation: The Cornerstone of Reliable Data

The quantification of PYR-5C in biological matrices, typically plasma, requires a highly specific, sensitive, and reproducible analytical method. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the industry standard for this purpose.[12][13][14]

Step-by-Step Bioanalytical Method Validation Protocol:
  • Sample Preparation:

    • A simple and efficient protein precipitation method is often preferred for high-throughput analysis.

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (a structurally similar molecule, e.g., a deuterated analog of PYR-5C).

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable for the separation of pyrimidine derivatives.

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) provides good peak shape and resolution.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is typically used for nitrogen-containing heterocyclic compounds.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for PYR-5C and its internal standard are monitored.

Validation Parameters:

The method must be validated according to regulatory guidelines, assessing:

  • Selectivity: No interference from endogenous plasma components.

  • Linearity: A linear relationship between concentration and response over the expected range of concentrations in the study samples.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of plasma components on the ionization of the analyte.

  • Stability: The stability of the analyte in plasma under various storage and processing conditions.

Pharmacokinetic Analysis and Bioequivalence Assessment

The primary pharmacokinetic parameters for bioequivalence assessment are the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), the area under the plasma concentration-time curve extrapolated to infinity (AUC0-inf), and the peak plasma concentration (Cmax).

Comparative Pharmacokinetic Data (Hypothetical):
ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (ng/mL) 485.2 ± 98.7501.5 ± 105.3
AUC0-t (ng·h/mL) 3210.6 ± 650.13305.8 ± 680.4
AUC0-inf (ng·h/mL) 3280.4 ± 670.23385.1 ± 695.7
Tmax (h) 1.5 ± 0.51.6 ± 0.6
Statistical Analysis:

The bioequivalence of the two formulations is determined by constructing a 90% confidence interval for the ratio of the geometric means (Test/Reference) of the log-transformed Cmax, AUC0-t, and AUC0-inf.

Diagram: Bioequivalence Acceptance Criteria

Bioequivalence_Criteria cluster_criteria 90% Confidence Interval for Geometric Mean Ratio (Test/Reference) cluster_range Acceptance Range cluster_result Conclusion a Lower Limit b Upper Limit c 80.00% d 125.00% e If the 90% CI is within the 80.00% to 125.00% range for AUC and Cmax, the formulations are considered bioequivalent.

Caption: Statistical criteria for establishing bioequivalence.

For our hypothetical PYR-5C study, the results of the statistical analysis are as follows:

ParameterGeometric Mean Ratio (Test/Ref)90% Confidence IntervalBioequivalence
Cmax 96.8%88.5% - 105.7%Pass
AUC0-t 97.1%90.2% - 104.5%Pass
AUC0-inf 96.9%89.8% - 104.4%Pass

Since the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-inf for PYR-5C are all within the regulatory acceptance range of 80.00% to 125.00%, the test and reference formulations are considered bioequivalent.[15]

Conclusion and Future Directions

This guide has outlined the critical components of a bioequivalence study for a novel pyrimidine-5-carboxamide derivative, from study design and bioanalytical method validation to pharmacokinetic and statistical analysis. The successful demonstration of bioequivalence is a key milestone in the development of new, improved, or more cost-effective formulations, ultimately benefiting patients by providing them with safe and effective therapeutic options.

Future research in this area may focus on developing and validating bioanalytical methods for novel pyrimidine-5-carboxamide derivatives in various biological matrices and exploring the bioequivalence of different dosage forms, such as modified-release formulations, to optimize therapeutic outcomes.

References

  • Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. (2021, February 11).
  • Guideline on the Investigation of Bioequivalence. (2010, January 20). European Medicines Agency. [Link]

  • Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. (2015). European Journal of Medicinal Chemistry. [Link]

  • Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. (2021, August 20). U.S. Food and Drug Administration. [Link]

  • Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. (2013). Journal of Chromatography A. [Link]

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019, June 21). Journal of Chemical Sciences. [Link]

  • Investigation of bioequivalence - Scientific guideline. (2010, January 20). European Medicines Agency. [Link]

  • Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. U.S. Food and Drug Administration. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). GSC Advanced Research and Reviews. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2023). MDPI. [Link]

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Benchmarking Novel Kinase Inhibitors: A Comparative Analysis Framework for 2-Cyclopropylpyrimidine-5-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Benchmarking in Kinase Drug Discovery

The landscape of kinase inhibitor development is one of both immense opportunity and significant challenge. Kinases, as central regulators of cellular signaling, represent a large and "druggable" class of targets for therapeutic intervention, particularly in oncology and inflammatory diseases.[1][2] The highly conserved nature of the ATP-binding site across the human kinome, however, presents a formidable obstacle to achieving inhibitor selectivity.[3] This challenge underscores the imperative for rigorous, multi-faceted benchmarking of any novel chemical entity.

This guide provides a comprehensive framework for benchmarking a novel kinase inhibitor, using the 2-cyclopropylpyrimidine-5-carboxamide scaffold as a representative example. While specific public data for a singular compound with this exact name is limited, the pyrimidine-5-carboxamide core is present in numerous potent and selective kinase inhibitors.[4][5][6] Therefore, we will establish a robust, universally applicable methodology for comparing a novel inhibitor from this chemical class against well-characterized, standard-of-care kinase inhibitors.

Our objective is to provide researchers, scientists, and drug development professionals with a detailed roadmap for generating a comprehensive data package that elucidates the relative potency, selectivity, and cellular activity of their compound. This guide will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a clear structure for data interpretation and visualization.

Selecting the Right Comparators: Establishing a Meaningful Benchmark

The choice of standard kinase inhibitors for comparison is critical and should be guided by the intended target and therapeutic area of the novel compound. For the purpose of this guide, we will consider a hypothetical 2-cyclopropylpyrimidine-5-carboxamide derivative targeting a tyrosine kinase involved in cancer cell proliferation. A suitable set of comparators would include:

  • A Broad-Spectrum Inhibitor: Staurosporine is a classic example, known to inhibit a wide range of kinases, albeit with low selectivity. It serves as a useful positive control in many kinase assays.

  • A Clinically-Relevant, Target-Class Specific Inhibitor: Dasatinib, a potent dual Src/Abl kinase inhibitor, provides a benchmark for high-potency and a defined selectivity profile against related tyrosine kinases.[7]

  • An Inhibitor with a Similar Chemical Scaffold (if available): Comparing against a known inhibitor with a related core structure can provide valuable structure-activity relationship (SAR) insights. For our example, a compound like BMS-582949, a p38α MAP kinase inhibitor containing a cyclopropyl carboxamide moiety, could offer interesting comparative data, even if the primary target is different.[8]

Experimental Framework for Comprehensive Benchmarking

A thorough benchmarking strategy should encompass both biochemical and cellular assays to build a complete picture of the inhibitor's performance.

Biochemical Assays: Defining Potency and Selectivity

The initial step in characterizing a novel kinase inhibitor is to determine its in vitro activity against the purified target kinase and to profile its selectivity across the broader kinome.[9]

Fluorescence Polarization (FP) is a robust, homogeneous assay format well-suited for high-throughput screening and IC50 determination.[10][11] The principle relies on the change in the rate of rotation of a fluorescently labeled tracer molecule upon binding to a larger protein kinase.[12] An unlabeled inhibitor will compete with the tracer for binding to the kinase's active site, resulting in a decrease in fluorescence polarization.

Experimental Protocol: Fluorescence Polarization (FP) Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the novel 2-cyclopropylpyrimidine-5-carboxamide derivative and standard inhibitors (e.g., Dasatinib, Staurosporine) in 100% DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the kinase to the desired concentration in kinase buffer.

    • Prepare a solution of the fluorescent tracer and ATP in kinase buffer.

  • Assay Procedure:

    • In a 384-well, low-volume black plate, add 2.5 µL of the serially diluted inhibitor compounds or DMSO (vehicle control).

    • Add 2.5 µL of the diluted kinase solution to all wells and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the tracer/ATP solution.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization on a suitable plate reader, with excitation and emission wavelengths appropriate for the chosen fluorophore.

  • Data Analysis:

    • The IC50 value, the concentration of inhibitor required to displace 50% of the tracer, is calculated by fitting the data to a sigmoidal dose-response curve.[13]

To understand the inhibitor's specificity, it is crucial to screen it against a large panel of kinases.[9] This is often performed by specialized contract research organizations (CROs) that offer panels of hundreds of human kinases. The data from such a screen will reveal any off-target activities, which are critical for predicting potential side effects.[9]

Data Presentation: Biochemical Potency and Selectivity

The results of the biochemical assays should be summarized in a clear, tabular format for easy comparison.

CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Score (Off-Target 1 / Target)
2-Cyclopropylpyrimidine-5-carboxamide[Experimental Value][Experimental Value][Experimental Value][Calculated Value]
Dasatinib[Literature/Experimental Value][Literature/Experimental Value][Literature/Experimental Value][Calculated Value]
Staurosporine[Literature/Experimental Value][Literature/Experimental Value][Literature/Experimental Value][Calculated Value]
Cellular Assays: Confirming Target Engagement and Functional Effects

While biochemical assays are essential, they do not fully recapitulate the complex environment inside a living cell. Cellular assays are necessary to confirm that the inhibitor can enter the cell, bind to its intended target, and exert the desired biological effect.

CETSA is a powerful biophysical method for assessing drug-target interaction in a cellular context.[14] The principle is based on the ligand-induced thermal stabilization of the target protein.[15] When a drug binds to its target protein, the protein becomes more resistant to heat-induced denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Culture a relevant cell line to ~80% confluency.

    • Treat the cells with various concentrations of the 2-cyclopropylpyrimidine-5-carboxamide derivative or a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[14]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.[14]

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

    • Quantify the amount of soluble target protein remaining in the supernatant at each temperature point using Western blotting or an ELISA-based method.[16]

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[15]

To confirm the functional consequence of target inhibition, it is important to measure the phosphorylation status of downstream substrates in the relevant signaling pathway. For a tyrosine kinase inhibitor, this would involve treating cells with the compound and then stimulating the pathway with an appropriate growth factor. The phosphorylation of key downstream proteins (e.g., ERK, AKT) can then be assessed by Western blotting.[17]

Visualizing the Benchmarking Workflow and a Representative Signaling Pathway

To further clarify the experimental process and the biological context, we can use Graphviz to create diagrams.

G cluster_0 Biochemical Assays cluster_1 Cellular Assays IC50 IC50 Determination (FP Assay) Selectivity Kinome Selectivity Profiling IC50->Selectivity Input for selectivity score CETSA Target Engagement (CETSA) Signaling Downstream Pathway Modulation (Western Blot) CETSA->Signaling Confirms cellular activity Novel_Inhibitor 2-Cyclopropylpyrimidine- 5-carboxamide Derivative Novel_Inhibitor->IC50 Novel_Inhibitor->CETSA Standard_Inhibitors Standard Inhibitors (e.g., Dasatinib) Standard_Inhibitors->IC50 G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (Target Kinase) Growth_Factor->RTK Substrate Downstream Substrate RTK->Substrate Phosphorylation Signaling_Cascade Signaling Cascade (e.g., MAPK) Substrate->Signaling_Cascade Cellular_Response Cellular Response (Proliferation, Survival) Signaling_Cascade->Cellular_Response Inhibitor 2-Cyclopropylpyrimidine- 5-carboxamide Derivative Inhibitor->RTK Inhibition

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